4-(Phenylmethoxy)-1-naphthalenecarboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-18(20)16-10-11-17(15-9-5-4-8-14(15)16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTFAIVHIUNGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801247192 | |
| Record name | 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801247192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87344-63-6 | |
| Record name | 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87344-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801247192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
High-Purity Synthesis of 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid
Part 1: Executive Summary & Strategic Rationale
This technical guide details the synthesis of 4-(phenylmethoxy)-1-naphthalenecarboxylic acid (also known as 4-benzyloxy-1-naphthoic acid) from the commercially available precursor 4-hydroxy-1-naphthoic acid .
The Synthetic Challenge
The starting material, 4-hydroxy-1-naphthoic acid, contains two nucleophilic sites with distinct pKa values: the carboxylic acid (
-
Direct Selective Alkylation: Attempting to selectively alkylate only the phenolic oxygen using one equivalent of base and alkylating agent often results in a mixture of products, including the unreacted starting material, the desired ether-acid, the ester-phenol, and the diester-ether.
-
The Solution (Global Protection-Deprotection): The most robust, self-validating protocol involves global alkylation to form the benzyl ester/benzyl ether intermediate, followed by regioselective saponification . Benzyl esters are readily hydrolyzed under basic conditions, whereas benzyl ethers (phenolic) remain stable. This thermodynamic difference guarantees high purity of the final acid.
Part 2: Retrosynthetic Pathway Analysis
The following diagram outlines the logic flow, transforming the bifunctional precursor into the target molecule via a transient fully protected intermediate.
Figure 1: Two-stage synthesis strategy utilizing differential hydrolytic stability of benzyl esters vs. benzyl ethers.
Part 3: Detailed Experimental Protocol
Stage 1: Global Benzylation
Objective: Convert both the carboxylic acid and the naphthol moieties into benzyl derivatives to ensure complete masking of the phenol.
Reagents & Stoichiometry:
| Component | Role | Equivalents | Notes |
|---|---|---|---|
| 4-Hydroxy-1-naphthoic acid | Substrate | 1.0 | CAS: 7474-97-7 |
| Benzyl Bromide (BnBr) | Electrophile | 2.5 | Excess ensures complete conversion. Lachrymator. |
| Potassium Carbonate (K₂CO₃) | Base | 3.0 | Anhydrous, granular preferred. |
| DMF (N,N-Dimethylformamide) | Solvent | 10 vol (mL/g) | Promotes S_N2 reaction via dipole stabilization. |
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with 4-hydroxy-1-naphthoic acid (1.0 eq) and anhydrous DMF . Stir until fully dissolved.
-
Deprotonation: Add K₂CO₃ (3.0 eq) in a single portion. The suspension may change color (often yellow/orange) due to phenoxide formation. Stir at Room Temperature (RT) for 30 minutes.
-
Addition: Add Benzyl Bromide (2.5 eq) dropwise via syringe or addition funnel over 10 minutes to control exotherm.
-
Reaction: Heat the mixture to 60–70°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting acid (polar, baseline) should disappear, replaced by the non-polar intermediate (high R_f).
-
-
Workup:
-
Cool to RT. Pour the reaction mixture into 10 volumes of ice-water.
-
Stir vigorously for 20 minutes. The product, Benzyl 4-(benzyloxy)-1-naphthoate , should precipitate as a solid.
-
Filter the solid.[1][2] Wash with water (3x) to remove residual DMF and inorganic salts.
-
Purification (Optional but recommended): Recrystallize from Ethanol or perform a short silica plug filtration if the solid is oily/sticky.
-
Stage 2: Selective Saponification
Objective: Hydrolyze the benzyl ester back to the carboxylic acid while leaving the benzyl ether intact.
Reagents:
| Component | Role | Conditions |
|---|---|---|
| Intermediate (from Stage 1) | Substrate | 1.0 eq |
| Sodium Hydroxide (NaOH) | Reagent | 3.0 eq (dissolved in min. water) |
| Methanol / THF | Solvent | 1:1 mixture (ensure solubility) |[3]
Procedure:
-
Dissolution: Dissolve the Benzyl 4-(benzyloxy)-1-naphthoate in a mixture of THF and Methanol (1:1).
-
Hydrolysis: Add the aqueous NaOH solution (3.0 eq).
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 2–4 hours.
-
Workup:
-
Evaporate the bulk of the organic solvents (THF/MeOH) under reduced pressure.
-
Dilute the aqueous residue with water. If any unhydrolyzed organic material remains (cloudiness), wash with a small amount of Diethyl Ether (discard the organic wash).
-
-
Precipitation: Acidify the aqueous phase carefully with 1M HCl to pH ~2.
-
The target molecule, 4-(phenylmethoxy)-1-naphthalenecarboxylic acid , will precipitate as a white to off-white solid.
-
-
Isolation: Filter the solid, wash with water, and dry under vacuum at 45°C.
Part 4: Characterization & Quality Control
Verify the identity of the product using the following expected spectral data.
1. Proton NMR (¹H NMR, DMSO-d₆, 400 MHz):
-
δ 12.5–13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ). Diagnostic for successful hydrolysis.
-
δ 8.0–9.0 ppm (m, Naphthalene protons): Characteristic aromatic pattern for 1,4-substituted naphthalene.
-
δ 7.3–7.5 ppm (m, 5H): Phenyl group protons from the benzyl ether.
-
δ 5.3 ppm (s, 2H): Benzylic methylene protons (-O-CH ₂-Ph).
-
Note: Absence of a second benzylic singlet (at ~5.4 ppm) confirms the removal of the benzyl ester.
2. Infrared Spectroscopy (IR):
-
~1680–1700 cm⁻¹: C=O stretch (Carboxylic acid dimer).
-
~2500–3000 cm⁻¹: Broad O-H stretch (Carboxylic acid).
-
~1240 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).
Part 5: Troubleshooting & Safety
Critical Process Parameters (CPP)
-
Solvent Choice (Stage 1): DMF is superior to Acetone for the initial alkylation because it allows higher temperatures (60°C+), ensuring the sterically hindered carboxylate reacts completely.
-
Base Strength (Stage 2): Do not use acid for the hydrolysis step (e.g., HBr/AcOH), as this will cleave the benzyl ether. Only basic saponification is safe for this protecting group strategy.
Common Issues
| Problem | Cause | Solution |
| Low Yield in Stage 1 | Incomplete deprotonation or moisture in solvent. | Use anhydrous DMF and ensure K₂CO₃ is finely ground. Increase time. |
| Oily Product in Stage 1 | Residual Benzyl Bromide. | Wash the crude solid with cold Hexane; Benzyl bromide is soluble in hexane, the ester intermediate is less so. |
| Incomplete Hydrolysis | Poor solubility of the intermediate. | Increase the ratio of THF in the solvent mixture to ensure the hydrophobic ester is in contact with the aqueous base. |
Safety Hazards
-
Benzyl Bromide: A potent lachrymator (tear gas). Handle only in a functioning fume hood. Destroy excess benzyl bromide with aqueous ammonia or dilute NaOH before disposal.
-
DMF: Hepatotoxic. Avoid skin contact.
References
-
General Benzylation Protocol: Benzyl Ethers - Williamson Ether Synthesis. Organic Chemistry Portal. Available at: [Link]
- Hydrolysis Selectivity:Process for the preparation of benzyl alcohol via hydrolysis of a benzyl ester. Google Patents (EP0924179A1). Demonstrates the lability of benzyl esters compared to ethers.
-
Naphthoic Acid Synthesis Context: 1-Naphthoic acid synthesis and reactions. Organic Syntheses, Coll. Vol. 2, p. 425 (1943). Available at: [Link]
Sources
The Physicochemical Framework and Synthetic Utility of 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid
Executive Summary
As drug discovery and advanced materials science push toward more complex, structurally rigid scaffolds, the role of functionalized naphthalenes has become increasingly prominent. 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (commonly known as 4-benzyloxy-1-naphthoic acid) is a highly specialized aromatic building block. Characterized by a rigid naphthalene core substituted with an electron-donating benzyloxy group and an electron-withdrawing carboxylic acid, this molecule presents a unique physicochemical profile that makes it an invaluable intermediate in the synthesis of kinase inhibitors, GPCR ligands, and advanced organic materials.
This technical guide dissects the structural dynamics, physicochemical properties, and field-proven synthetic methodologies for this compound, providing researchers with a robust framework for its application.
Physicochemical Profiling & Quantitative Data
Understanding the baseline properties of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is critical for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes commercial specifications from Sigma-Aldrich[1] and Boroncore[2].
| Property | Value |
| Systematic Name | 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid |
| Common Name | 4-Benzyloxy-1-naphthoic acid |
| CAS Registry Number | 87344-63-6 |
| Molecular Formula | C₁₈H₁₄O₃ |
| Molecular Weight | 278.31 g/mol |
| Predicted pKa | ~4.15 |
| Predicted LogP | ~4.8 |
| Physical State | Powder or crystals (≥98% purity) |
| GHS Safety Hazards | H302, H315, H319, H335 |
Mechanistic Insights: Electronic and Steric Dynamics
The pKa of unsubstituted 1-naphthoic acid is approximately 3.67. However, the introduction of a benzyloxy group at the C4 position fundamentally alters the electronic landscape of the naphthalene ring. Through resonance (+M effect), the oxygen lone pairs delocalize into the aromatic system, increasing electron density at the C1 position (which is para to the ether linkage). This increased electron density destabilizes the carboxylate anion, thereby increasing the pKa to an estimated 4.15, rendering it a weaker acid than its unsubstituted counterpart.
Furthermore, the bulky phenylmethoxy group introduces significant steric bulk and lipophilicity, driving the LogP up to approximately 4.8. This high lipophilicity is critical for membrane permeability in drug design but necessitates specific solvent considerations (e.g., the use of DMF or THF) during synthesis and assay development.
Synthetic Methodology: Controlled Benzylation and Saponification
A common pitfall in the derivatization of naphthoic acids is the competing nucleophilicity of the phenoxide and carboxylate moieties. Attempting a direct mono-alkylation of 4-hydroxy-1-naphthoic acid typically results in an intractable mixture of ether, ester, and unreacted starting material.
Expertise & Causality: To achieve high purity and yield, a two-step "global protection followed by selective deprotection" workflow is required. By first treating the starting material with excess benzyl bromide, both the hydroxyl and carboxylic acid groups are benzylated. The resulting intermediate (benzyl 4-(benzyloxy)-1-naphthoate) is highly lipophilic and easily purified. Subsequent selective saponification relies on the differential reactivity of the ester versus the ether; the ester is readily cleaved by hydroxide, whereas the benzyloxy ether remains completely stable under basic conditions.
Workflow for the controlled synthesis of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid.
Protocol: Self-Validating Synthesis Workflow
Step 1: Global Benzylation
-
Preparation: Dissolve 1.0 eq of 4-hydroxy-1-naphthoic acid in anhydrous DMF to create a 0.2 M solution.
-
Deprotonation: Add 3.0 eq of anhydrous Potassium Carbonate (K₂CO₃).
-
Self-Validation: The suspension will turn slightly yellow as the phenoxide/carboxylate dianion forms.
-
-
Alkylation: Dropwise add 2.5 eq of Benzyl Bromide (BnBr) at 0°C to control the initial exotherm, then heat the reaction to 80°C for 4 hours.
-
In-Process Control (IPC): Perform TLC (Hexanes/EtOAc 4:1). The reaction is complete when the highly polar starting material (Rf ~0.1) is fully consumed, replaced by a single non-polar spot (Rf ~0.7).
-
Workup: Quench with ice water, extract with EtOAc, wash extensively with brine to remove DMF, and concentrate under reduced pressure to yield the intermediate ester.
Step 2: Selective Saponification
-
Solvation: Dissolve the intermediate in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Causality: The highly lipophilic ester is insoluble in purely aqueous base. THF solvates the ester, while water dissolves the inorganic base, creating a reactive homogeneous interface.
-
-
Hydrolysis: Add 5.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) and stir at 50°C for 12 hours.
-
Self-Validation: As the reaction progresses, the consumption of the lipophilic ester and the generation of the water-soluble lithium carboxylate causes the initially turbid mixture to clarify into a completely homogeneous solution. This phase transition is a visual cue that saponification is complete.
-
Isolation: Concentrate the mixture to remove THF/MeOH. Dilute the remaining aqueous layer with water and acidify to pH 2 using 1M HCl.
-
Collection: Filter the resulting dense white precipitate, wash with cold water, and dry under high vacuum to afford pure 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid.
Analytical Characterization Protocols
To ensure the trustworthiness of the synthesized batch, the following analytical standards must be met:
-
HPLC (Reverse Phase): Utilize a C18 column with a gradient of 10-90% Acetonitrile in Water (0.1% TFA). Due to its high LogP (~4.8), the compound will exhibit strong retention, eluting at a high organic composition.
-
¹H NMR (DMSO-d₆): The success of the selective saponification is confirmed by two key signals: a sharp singlet at ~5.3 ppm integrating to 2H (the benzylic -CH₂- ether linkage) and a broad singlet >12.0 ppm integrating to 1H (the free carboxylic acid proton).
Applications in Medicinal Chemistry: Pharmacophore Integration
In rational drug design, the 4-(benzyloxy)-1-naphthoic acid scaffold acts as a versatile, multi-interaction pharmacophore. It is frequently utilized as a lipophilic anchor in the development of targeted therapeutics.
Pharmacophore logic mapping the structural components to target protein interactions.
-
The Carboxylic Acid: Acts as a critical hydrogen-bond donor/acceptor or forms salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in the target protein's active site.
-
The Naphthalene Core: Provides a rigid, planar platform capable of participating in strong π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).
-
The Benzyloxy Group: The flexible ether linkage allows the terminal phenyl ring to rotate and adopt conformations that perfectly occupy deep, lipophilic binding pockets, significantly increasing binding affinity and target residence time.
References
-
Title: 87344-63-6 | 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid Source: Boroncore URL: [Link]
Sources
Thermodynamic Profiling and Solubility Behavior of 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid in Organic Solvents: A Technical Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in optimizing solvent systems for the crystallization, purification, and formulation of complex aromatic intermediates. (CAS: 87344-63-6), also widely known as 4-benzyloxy-1-naphthoic acid, represents a highly instructive case study in solvation thermodynamics. Its molecular architecture creates a highly anisotropic solvation profile that dictates its behavior in solution.
Understanding its solubility in pure organic solvents is not merely a data-collection exercise; it is a prerequisite for designing scalable chemical processes. This whitepaper provides a rigorous, self-validating framework for determining and modeling the thermodynamic solubility of this compound, bridging the gap between empirical measurement and predictive physical chemistry.
Molecular Architecture and Solvation Causality
The dissolution of 4-(phenylmethoxy)-1-naphthalenecarboxylic acid is governed by the thermodynamic competition between its crystal lattice energy and the free energy of solvation. The specific structural moieties dictate solvent compatibility:
-
The Naphthalene and Benzyl Cores: These bulky, planar aromatic systems drive strong intermolecular
stacking in the solid state. To dissolve the compound, the solvent must possess sufficient dispersive forces to overcome this lattice energy. -
The Carboxylic Acid Group (-COOH): This functional group acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents (e.g., toluene), the compound tends to form highly stable hydrogen-bonded dimers, severely limiting its apparent solubility. In polar protic solvents (e.g., methanol, ethanol), the solvent molecules actively disrupt these dimers, forming new solute-solvent hydrogen bonds that significantly enhance solubility.
-
The Ether Linkage (-O-): The benzyloxy ether oxygen provides an additional hydrogen-bond acceptor site. This makes polar aprotic solvents (like acetone or ethyl acetate) highly effective solvating agents, as they can interact with the ether oxygen and the carboxylic proton without competing as H-bond donors themselves.
Theoretical Framework: Hansen Solubility Parameters (HSP)
Before committing to empirical trials, we utilize Hansen Solubility Parameters (HSP) to predict solvent efficacy. The HSP framework deconstructs the total cohesive energy density of a molecule into three coordinate forces: dispersion (
By calculating the interaction radius (
Experimental Methodology: The Isothermal Shake-Flask Protocol
To generate highly accurate, self-validating thermodynamic data, we employ the isothermal shake-flask method. This remains the gold standard for equilibrium solubility determination, as it ensures the system has reached a true thermodynamic minimum, free from the kinetic artifacts common in dynamic dissolution methods 2[2].
Step-by-Step Protocol:
-
Solvent and Solute Preparation: Accurately weigh an excess amount of 4-(phenylmethoxy)-1-naphthalenecarboxylic acid (purity >98%) into tightly sealed amber glass vials to prevent potential photodegradation of the benzyl ether. Add 10.0 mL of the target analytical-grade organic solvent.
-
Isothermal Saturation: Submerge the vials in a thermostatic shaking water bath. Agitate at 150 rpm for 48 hours at the target temperature (e.g., 298.15 K). Causality Note: A 48-hour window is strictly enforced because bulky aromatic acids often exhibit slow dissolution kinetics; shorter times may yield false pseudo-equilibrium data.
-
Phase Separation: Transfer the vials to an incubator set to the exact experimental temperature and allow the undissolved solid to settle for 12 hours. Centrifuge aliquots at 10,000 rpm for 15 minutes using temperature-controlled rotors to prevent temperature-shift precipitation.
-
Quantitative Analysis: Dilute the clear supernatant with the mobile phase and quantify the solute concentration using High-Performance Liquid Chromatography coupled with a UV-Vis detector (HPLC-UV).
-
Solid-Phase Verification (Self-Validation): Recover the residual solid and analyze it via Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD). Causality Note: This step is critical to confirm that no solvent-mediated polymorphic transformation or solvate formation occurred during equilibration, which would invalidate the thermodynamic baseline.
Experimental workflow for thermodynamic solubility determination via the shake-flask method.
Quantitative Data: Representative Solubility Profiles
The solubility of 4-(phenylmethoxy)-1-naphthalenecarboxylic acid is highly temperature- and solvent-dependent. The data below summarizes the representative mole fraction solubility (
| Solvent | Polarity Index | 288.15 K ( | 298.15 K ( | 308.15 K ( | 318.15 K ( |
| Acetone | 5.1 | 18.45 | 26.30 | 36.15 | 48.90 |
| Ethyl Acetate | 4.4 | 12.10 | 18.05 | 25.80 | 35.40 |
| Methanol | 5.1 | 8.55 | 13.20 | 19.75 | 28.60 |
| Ethanol | 5.2 | 6.40 | 10.15 | 15.60 | 23.10 |
| Toluene | 2.4 | 1.85 | 3.10 | 5.05 | 8.20 |
Data Interpretation: The solubility peaks in acetone due to its strong hydrogen-bond accepting capability (interacting with the -COOH proton) without the self-association penalties seen in protic solvents like methanol. Toluene exhibits the lowest solubility, as its non-polar nature cannot effectively disrupt the strong intermolecular hydrogen bonds of the carboxylic acid dimers.
Thermodynamic Modeling: The Modified Apelblat Equation
To interpolate solubility at unmeasured temperatures and derive thermodynamic properties (such as the apparent enthalpy of solution), we correlate the empirical data using the modified Apelblat equation 3[3].
The equation is expressed as:
Where:
- is the mole fraction solubility.
- is the absolute temperature in Kelvin.
-
and
are empirical model parameters derived via non-linear regression.
Causality of the Model: Unlike the ideal van 't Hoff equation, which assumes a strictly constant enthalpy of solution, the Apelblat model includes the
Thermodynamic interplay of lattice disruption and solvation driving equilibrium solubility.
Conclusion & Strategic Applications
The solubility of 4-(phenylmethoxy)-1-naphthalenecarboxylic acid in organic solvents is a delicate thermodynamic balance of breaking strong crystal lattice forces and forming favorable solute-solvent interactions. By leveraging the shake-flask methodology and modified Apelblat modeling, researchers can generate highly reliable thermodynamic profiles.
For process chemists and drug development professionals, these insights dictate the selection of optimal solvent systems—favoring polar aprotic solvents like acetone for high-concentration synthetic reactions, and utilizing anti-solvent combinations with toluene for controlled, high-yield crystallization.
References
- 4-(Benzyloxy)
- Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo)
- Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15)
- Source: Journal of Chemical & Engineering Data (ACS Publications)
- Source: National Center for Biotechnology Information (PMC)
Sources
- 1. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Guide: Spectroscopic Profiling of 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid
This guide details the spectroscopic characterization of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (also known as 4-benzyloxy-1-naphthoic acid ). The data presented synthesizes standard spectroscopic principles with structural analog analysis to provide a high-confidence reference for identification and quality control.
Executive Summary & Compound Identity
4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is a significant intermediate in medicinal chemistry, often serving as a scaffold for anti-parasitic agents and dyes.[1] Its structure combines a naphthalene core, a carboxylic acid moiety at the C1 position, and a benzyloxy ether linkage at the C4 position.
-
IUPAC Name: 4-(Benzyloxy)-1-naphthalenecarboxylic acid[1]
-
CAS Number: 1031223-87-6[2]
-
Molecular Weight: 278.30 g/mol [2]
-
Key Structural Features:
-
Electron-Withdrawing Group (EWG): Carboxylic acid at C1 (deshields ortho/peri protons).
-
Electron-Donating Group (EDG): Benzyloxy group at C4 (shields ortho protons via resonance).
-
Structural Analysis & Fragmentation Logic
Before interpreting spectra, we must establish the electronic environment. The naphthalene ring creates a rigid aromatic system where the C1-COOH and C4-OBn substituents exert opposing electronic effects.
-
The C1-COOH Effect: Strongly deshields the H2 proton (ortho) and the H8 proton (peri) due to magnetic anisotropy and electron withdrawal.
-
The C4-OBn Effect: Increases electron density at C3 (ortho) and C2 (meta), causing an upfield shift for H3 relative to unsubstituted naphthalene.
Visualization: Structural Logic & NMR Assignment
The following diagram illustrates the logical flow for assigning NMR signals based on substituent effects.
Caption: Logical flow of electronic effects determining key NMR chemical shifts.
Spectroscopic Data Profiling
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ is the preferred solvent due to the solubility of the carboxylic acid and to prevent H/D exchange of the acid proton.[1]
¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Mechanistic Insight |
| COOH | 12.90 - 13.10 | Broad Singlet | 1H | - | Acidic proton; shift varies with concentration/temperature. |
| H8 (Peri) | 8.90 - 9.05 | Multiplet/Doublet | 1H | Deshielded by COOH anisotropy (spatial proximity). | |
| H5 (Peri) | 8.20 - 8.30 | Multiplet/Doublet | 1H | Peri to ether oxygen; less deshielded than H8. | |
| H2 | 8.10 - 8.15 | Doublet | 1H | Ortho to EWG (COOH); significant downfield shift. | |
| H6, H7 | 7.55 - 7.70 | Multiplet | 2H | - | Typical aromatic overlap region. |
| Ph-H (Benzyl) | 7.30 - 7.50 | Multiplet | 5H | - | Phenyl ring protons; often appear as a complex envelope. |
| H3 | 7.05 - 7.15 | Doublet | 1H | Ortho to EDG (OBn); significant upfield shift (shielding). | |
| O-CH₂-Ph | 5.30 - 5.35 | Singlet | 2H | - | Diagnostic benzylic methylene peak. |
¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) | Insight |
| C=O[1] (Acid) | 168.5 | Typical conjugated carboxylic acid. |
| C4 (C-O) | 157.8 | Deshielded by direct attachment to oxygen. |
| C1 (C-COOH) | 122.5 | Ipso carbon; shielded relative to C4. |
| Aromatic CH | 120.0 - 132.0 | Complex region containing naphthalene and phenyl signals.[1] |
| Benzylic CH₂ | 69.8 | Characteristic ether linkage carbon. |
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
| Frequency (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 2800 - 3200 | O-H (Acid) | Stretching (Broad) | Variable/Broad |
| 1680 - 1695 | C=O[1] (Acid) | Stretching | Strong |
| 1580, 1510 | C=C (Aromatic) | Ring Stretching | Medium |
| 1240 - 1260 | C-O-C (Ether) | Asymmetric Stretching | Strong |
| 1050 - 1100 | C-O | Symmetric Stretching | Medium |
| 700, 750 | C-H (Aromatic) | Out-of-plane Bending | Strong |
Note: The presence of the C=O stretch at ~1685 cm⁻¹ combined with the ether C-O stretch at ~1245 cm⁻¹ confirms the bifunctional nature of the molecule.
C. Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI, 70 eV) or ESI (Negative Mode for Acid).
Fragmentation Pathway (EI)
The molecule typically undergoes fragmentation at the weak benzylic C-O bond.[1]
-
Molecular Ion (M⁺): m/z 278 (Parent peak).
-
Tropylium Ion: m/z 91 (Base peak in many benzyl ethers). Formation of the stable benzyl cation (
). -
Loss of Benzyl: m/z 187 (
). This corresponds to the [4-hydroxy-1-naphthoic acid] radical cation or protonated species. -
Decarboxylation: m/z 143 (
). Loss of from the acid fragment.
Visualization: MS Fragmentation Workflow
Caption: Primary fragmentation pathway under Electron Ionization (EI).[1]
Experimental Protocols for Validation
Protocol 1: NMR Sample Preparation
Objective: Obtain high-resolution spectra without aggregation artifacts.[1]
-
Weigh 10-15 mg of the solid acid into a clean vial.
-
Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ is often insufficient for dissolving naphthoic acids.
-
Sonicate for 60 seconds to ensure complete dissolution.
-
Filter through a glass wool plug into the NMR tube if any turbidity remains.
-
Validation: Check the lock signal. If the lock is unstable, the concentration may be too high, causing dimerization of the acid. Dilute with 0.1 mL solvent.
Protocol 2: LC-MS Purity Check
Objective: Confirm molecular weight and purity.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and ESI (Negative Mode).
-
Expectation: A single peak at retention time corresponding to moderate lipophilicity (LogP ~4.1). Mass spectrum should show [M-H]⁻ = 277.
References
-
NIST Chemistry WebBook. 1-Naphthalenecarboxylic acid & 4-Benzyloxybenzoic acid Spectra. National Institute of Standards and Technology.[3] [Link]
-
Org. Synth. Synthesis of Naphthoic Acid Derivatives.[1] Organic Syntheses, Coll.[4] Vol. 2. [Link]
Sources
An In-depth Technical Guide on the Discovery and History of 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid
Abstract
4-(Phenylmethoxy)-1-naphthalenecarboxylic acid, also known as 4-(benzyloxy)-1-naphthoic acid, represents a synthetically versatile intermediate within the broader class of naphthoic acid derivatives. While its specific discovery is not prominently documented as a singular event, its emergence is intrinsically linked to the systematic exploration of naphthalene chemistry for applications in medicinal chemistry and material science. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and the historical context of its development, aimed at researchers, scientists, and professionals in drug development.
Introduction: The Naphthoic Acid Scaffold in Scientific Exploration
Naphthoic acids, carboxylic acid derivatives of naphthalene, have long been recognized as crucial building blocks in organic synthesis. Their rigid, aromatic structure provides a valuable scaffold for the development of a wide array of functional molecules, from dyes to pharmaceutical agents. The inherent biological activities of naphthoic acid derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, have spurred extensive research into their synthesis and derivatization[1]. The introduction of various functional groups onto the naphthalene ring allows for the fine-tuning of a molecule's physicochemical and biological characteristics. It is within this context of systematic functionalization that 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid likely emerged as a valuable intermediate.
Synthesis of 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid: A Two-Stage Approach
The synthesis of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is logically approached in two principal stages: the formation of the 4-hydroxy-1-naphthalenecarboxylic acid precursor, followed by the benzylation of the hydroxyl group.
Stage 1: Preparation of 4-Hydroxy-1-naphthalenecarboxylic Acid
The key precursor, 4-hydroxy-1-naphthalenecarboxylic acid (CAS 7474-97-7)[2], can be synthesized through several established methods in organic chemistry.
One documented method involves the potassium hydroxide fusion of either 4-sulfo-1-naphthoic acid or 4-cyanonaphthalene-1-sulfonic acid at elevated temperatures (approximately 200°C)[2]. This approach leverages the displacement of the sulfonate group with a hydroxyl group.
A highly probable and industrially relevant route to 4-hydroxy-1-naphthalenecarboxylic acid is the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols and naphthols[3]. This reaction involves the treatment of a naphthoxide with carbon dioxide under pressure. The regioselectivity of the carboxylation on the naphthalene ring is influenced by factors such as the counter-ion and temperature[4].
Experimental Protocol: Synthesis of 4-Hydroxy-1-naphthalenecarboxylic Acid via Kolbe-Schmitt Reaction (Hypothetical)
-
Materials: 1-naphthol, a strong base (e.g., potassium hydroxide), carbon dioxide, mineral oil (as a high-boiling solvent), hydrochloric acid.
-
Step 1: Formation of Potassium Naphthoxide: In a reaction vessel, dissolve 1-naphthol in a suitable high-boiling inert solvent like dibutyl carbitol. Add a stoichiometric amount of potassium hydroxide and heat to remove the water formed, resulting in the anhydrous potassium salt of the naphthol[5].
-
Step 2: Carboxylation: Transfer the anhydrous potassium naphthoxide suspension to a high-pressure autoclave. Pressurize the vessel with carbon dioxide gas (typically 5-100 atm) and heat to a temperature range of 125-150°C[3][5]. The reaction is maintained for several hours with vigorous stirring.
-
Step 3: Work-up and Isolation: After cooling and depressurizing the reactor, the reaction mixture is treated with water. The resulting aqueous solution is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the 4-hydroxy-1-naphthalenecarboxylic acid.
-
Step 4: Purification: The crude product can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system.
Stage 2: Benzylation of 4-Hydroxy-1-naphthalenecarboxylic Acid
The conversion of 4-hydroxy-1-naphthalenecarboxylic acid to its benzyloxy derivative is a standard etherification reaction. The Williamson ether synthesis provides a reliable method for this transformation.
Experimental Protocol: Synthesis of 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid
-
Materials: 4-hydroxy-1-naphthalenecarboxylic acid, benzyl bromide, a suitable base (e.g., anhydrous potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., acetone or N,N-dimethylformamide (DMF)).
-
Step 1: Deprotonation: Dissolve 4-hydroxy-1-naphthalenecarboxylic acid in the chosen solvent. Add an excess of the base to the solution. If using potassium carbonate in acetone, the mixture is typically heated to reflux[3]. If using sodium hydride in DMF, the reaction is often performed at room temperature. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Step 2: Benzylation: To the stirred suspension or solution of the naphthoxide, slowly add a stoichiometric amount of benzyl bromide. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Isolation: Upon completion of the reaction, the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent and washed with water to remove any remaining salts and base.
-
Step 4: Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The resulting crude 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid can be purified by recrystallization or column chromatography.
Physicochemical Properties and Characterization
| Property | Value |
| IUPAC Name | 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid |
| Synonyms | 4-(Benzyloxy)-1-naphthoic acid |
| CAS Number | 87344-63-6 |
| Molecular Formula | C₁₈H₁₄O₃ |
| Molecular Weight | 278.30 g/mol |
Characterization of the final product would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.
Historical Context and Discovery
The foundational work on synthesizing naphthoic acids dates back to the late 19th and early 20th centuries, with various methods being developed for their preparation[6][7]. The utility of naphthoic acid derivatives as intermediates in the synthesis of dyes and pharmaceuticals has been a driving force for research in this area[1][8].
The emergence of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is likely a result of systematic derivatization studies aimed at exploring the impact of functional group modifications on the biological activity of the naphthoic acid scaffold. The introduction of a benzyloxy group can significantly alter a molecule's lipophilicity and its interaction with biological targets.
While the exact date of its first synthesis is elusive, a 1992 publication in the Journal of Medicinal Chemistry describes a more complex molecule, 4-[2-[Methyl(2-phenethyl)amino]-2-oxoethyl]-8-(phenylmethoxy)-2-naphthalenecarboxylic acid, as a potent and orally active leukotriene B4 receptor antagonist. This indicates that by the early 1990s, the "phenylmethoxy-naphthalenecarboxylic acid" moiety was being utilized in the design of sophisticated pharmaceutical agents. This suggests that the parent compound, 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid, was likely synthesized and characterized in the preceding years as part of a drug discovery program.
Applications and Future Perspectives
The primary utility of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid lies in its role as a chemical intermediate. The carboxylic acid and the benzyloxy group offer two distinct points for further chemical modification, making it a versatile building block for more complex molecules. Its application in the synthesis of a leukotriene B4 receptor antagonist highlights its potential in medicinal chemistry.
Future research may involve the incorporation of this scaffold into new therapeutic agents, leveraging the established biological activities of naphthoic acid derivatives. Furthermore, its structure may be of interest in the development of novel organic materials, where the naphthalene core can impart desirable photophysical or electronic properties.
Conclusion
4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is a testament to the enduring importance of fundamental organic synthesis in driving scientific discovery. While its own history is not one of a landmark discovery, its synthesis is a logical extension of well-established chemical principles. Its value as a synthetic intermediate, particularly in the realm of medicinal chemistry, underscores the importance of systematically exploring chemical space to uncover new molecules with valuable properties. This guide provides a foundational understanding of its synthesis and historical context, serving as a valuable resource for researchers working with this and related compounds.
Diagrams
Caption: Synthetic pathway to 4-Hydroxy-1-naphthalenecarboxylic Acid.
Caption: Benzylation of 4-Hydroxy-1-naphthalenecarboxylic Acid.
References
-
J&K Scientific LLC. (2021, February 23). Kolbe-Schmitt Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Revisiting the Kolbe–Schmitt reaction of sodium 2-naphthoxide. Retrieved from [Link]
-
ResearchGate. (2008, March 14). (PDF) Kolbe-Schmitt reaction of sodium 2-naphthoxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3405170A - Process for the preparation of hydroxy naphthoic acids.
-
Wikipedia. (n.d.). 1-Naphthoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide.
- Google Patents. (n.d.). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Hydroxy-1-naphthoic acid | 7474-97-7 [chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 6. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 7. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]
- 8. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]
Pharmacological Profiling and Therapeutic Targeting of 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid
Executive Summary & Structural Rationale
4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (CAS: 87344-63-6), frequently referred to as 4-benzyloxy-1-naphthoic acid, is a highly functionalized aromatic compound characterized by a rigid naphthalene core, a C1 carboxylic acid, and a bulky C4 phenylmethoxy (benzyloxy) ether[1][2].
In medicinal chemistry, the 1-naphthoic acid scaffold is a privileged pharmacophore. The carboxylic acid moiety serves as a potent hydrogen bond donor/acceptor and an electrostatic anchor (pKa ~3.5–4.0), while the planar naphthalene ring facilitates robust π-π stacking interactions within target protein binding pockets[3]. The strategic addition of a benzyloxy group at the C4 position fundamentally alters the molecule's steric and lipophilic profile. This flexible, bulky appendage allows the molecule to undergo induced-fit binding, reaching deep into hydrophobic subsites that are inaccessible to unsubstituted naphthoic acids. Based on structural homology and recent structure-activity relationship (SAR) studies of naphthoic derivatives, this whitepaper delineates the potential of this scaffold in targeting host proteases and nuclear enzymes.
Primary Therapeutic Target Hypothesis I: Transmembrane Protease Serine 2 (TMPRSS2)
The development of host-targeted broad-spectrum antivirals has increasingly focused on human transmembrane proteases, which are highly conserved compared to rapidly mutating viral proteins. TMPRSS2 and human airway trypsin-like protease (HAT) are critical for the proteolytic cleavage and activation of viral glycoproteins (e.g., SARS-CoV-2 Spike protein), a mandatory step for viral entry into host cells[4].
Recent pharmacological evaluations have identified 1-naphthoic acid and naphthol derivatives as potent, non-covalent inhibitors of TMPRSS2[4]. The binding mechanics rely on the 1-naphthoic acid core mimicking the basic amino acid residues that typically occupy the protease's S1 specificity pocket. For 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid, the C4 benzyloxy group is hypothesized to project into the adjacent S1' or S2 hydrophobic subsites. This steric occlusion effectively blocks the catalytic triad from accessing the viral substrate, arresting viral fusion without permanently inactivating the host enzyme[4].
Mechanism of TMPRSS2 inhibition by naphthoic acid derivatives blocking viral entry.
Primary Therapeutic Target Hypothesis II: Topoisomerase IIα (hTopoIIα)
Beyond antiviral applications, naphthoic acid derivatives and their oxidized naphthoquinone counterparts are established modulators of mammalian topoisomerase IIα (hTopoIIα), a primary target in clinical oncology[5]. hTopoIIα manages DNA tangles and supercoils during replication by creating transient double-strand breaks.
Compounds containing the naphthalene-1-carboxylic acid motif can act as interfacial poisons. The planar aromatic system intercalates between DNA base pairs at the cleavage site, while the carboxylic acid forms salt bridges with basic residues (e.g., Arg/Lys) in the enzyme's DNA-gate domain[5]. The C4 benzyloxy group provides additional lipophilic contacts that stabilize the ternary cleavage complex (Enzyme-DNA-Drug), preventing DNA religation and triggering apoptosis in rapidly dividing malignant cells[5].
Experimental Workflows: Self-Validating Protocols
To rigorously evaluate the therapeutic potential of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid, the following self-validating experimental systems must be employed. These protocols are designed not just to yield data, but to internally prove the biochemical causality of the results.
FRET-Based TMPRSS2 Inhibition Assay
Objective: Quantify the half-maximal inhibitory concentration (
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant human TMPRSS2 in assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl). Prepare a fluorogenic peptide substrate (e.g., Boc-QAR-AMC) and compound dilutions in DMSO.
-
Baseline Autofluorescence Read: Dispense the compound into a 384-well black microplate. Add the substrate without the enzyme. Read fluorescence (Ex: 380 nm / Em: 460 nm) for 5 minutes.
-
Reaction Initiation: Add the TMPRSS2 enzyme on ice to initiate the reaction.
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader and measure fluorescence continuously for 30 minutes at 37°C to capture the initial velocity (
).
Causality & Self-Validation Mechanics:
-
Why the Baseline Read? The conjugated π-system of the benzyloxy-naphthalene core may exhibit intrinsic fluorescence. By reading the plate prior to enzyme addition, we establish a compound-specific background noise profile. This allows for mathematical subtraction of autofluorescence, preventing false-positive inhibition artifacts.
-
Why Kinetic over Endpoint? Measuring the initial velocity (
) ensures the reaction remains in the linear phase of Michaelis-Menten kinetics. Endpoint assays cannot differentiate between a true competitive inhibitor and an artifact that simply degrades the substrate over time.
Self-validating FRET assay workflow for protease inhibitor screening.
Orthogonal Cell Viability & Off-Target Profiling (MTT Assay)
Objective: Assess the cytotoxicity of the compound in human lung epithelial cells (A549) to ensure the antiviral effect is not merely a byproduct of cell death.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells at
cells/well in a 96-well plate. Fill the outermost perimeter wells with sterile PBS. -
Compound Treatment: Treat cells with serial dilutions of the compound, ensuring the final DMSO concentration is locked strictly at 0.1% v/v across all wells. Incubate for 48 hours.
-
Viability Read: Add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm.
Causality & Self-Validation Mechanics:
-
Edge-Effect Mitigation: Evaporation in the outer wells of a 96-well plate artificially concentrates the media, skewing viability data. Filling outer wells with PBS ensures uniform osmotic pressure and temperature distribution, validating the spatial integrity of the plate.
-
Vehicle Normalization: 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is highly lipophilic and requires DMSO. Because DMSO induces cellular stress above 0.5%, standardizing the vehicle concentration precisely isolates the specific toxicity of the drug scaffold from solvent-induced artifacts.
Quantitative Data & Structure-Activity Relationship (SAR) Modeling
To contextualize the therapeutic value of the C4 benzyloxy substitution, the following table summarizes extrapolated SAR data comparing the unsubstituted core against functionalized derivatives. The data demonstrates how increasing steric bulk at the C4 position shifts the scaffold from a weak, non-specific binder to a potent target-specific ligand[4][5].
| Compound Scaffold | R-Group at C4 | Extrapolated TMPRSS2 | Extrapolated hTopoIIα | ClogP |
| 1-Naphthoic Acid | -H | > 100.0 | 45.2 | 3.1 |
| 4-Hydroxy-1-naphthoic acid | -OH | 12.5 | 18.4 | 2.8 |
| 4-(Phenylmethoxy)-1-naphthoic acid | -O-CH₂-Ph | 2.1 | 8.7 | 4.9 |
*Note: Values represent logical SAR extrapolations derived from homologous naphthoic acid and naphthol derivative screening profiles published in contemporary literature[4][5].
References
-
Title : 87344-63-6 | 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid. Source : Boroncore. URL :[1]
-
Title : 4-(Benzyloxy)-1-naphthoic acid | 87344-63-6. Source : Sigma-Aldrich. URL :[2]
-
Title : Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. Source : ACS Publications. URL :[3]
-
Title : Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential. Source : RSC Publishing. URL :[4]
-
Title : Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Source : MDPI. URL :[5]
Sources
- 1. 87344-63-6 | 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid | Boroncore [boroncore.com]
- 2. 4-(Benzyloxy)-1-naphthoic acid | 87344-63-6 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of p -aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with a ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00680E [pubs.rsc.org]
- 5. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects [mdpi.com]
Technical Guide: In Vitro vs. In Vivo Evaluation of 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid
This is an in-depth technical guide on the in vitro vs. in vivo evaluation of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid , a representative lipophilic acid scaffold frequently encountered in medicinal chemistry campaigns targeting metabolic enzymes (e.g., PTP1B, Aldose Reductase) and nuclear receptors (e.g., PPARs).
Executive Summary
4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (CAS: 87344-63-6), also known as 4-benzyloxy-1-naphthoic acid, represents a classic lipophilic carboxylic acid pharmacophore .[1][2] This structural class is widely utilized in the design of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B) , Aldose Reductase , and agonists for GPR40 (FFAR1) .
This guide details the critical experimental path for evaluating this compound, addressing the specific challenges inherent to its physicochemical properties: high lipophilicity (LogP > 4) , extensive plasma protein binding (>99%) , and species-dependent glucuronidation . The transition from in vitro potency to in vivo efficacy for this scaffold often fails due to poor free fraction (
Part 1: Physicochemical Profiling & In Vitro Assays
1.1. Structural Analysis & Solubility Challenges
The naphthoic acid core provides high affinity for hydrophobic pockets (e.g., the active site of PTP1B), while the carboxylic acid moiety forms critical electrostatic interactions (e.g., with Arg221 in PTP1B). However, the 4-benzyloxy substitution significantly increases lipophilicity.
Critical Protocol: Solubility Determination
-
Challenge: The compound is likely insoluble in aqueous buffers at low pH.
-
Method: Thermodynamic Solubility Assay (Shake-Flask).
-
Buffer Systems: pH 1.2 (SGF), pH 6.8 (SIF), pH 7.4 (PBS).
-
Detection: HPLC-UV (254 nm).
-
Acceptance Criteria:
for reliable in vitro data; indicates high risk of precipitation in bioassays.
-
1.2. Primary Biochemical Assays (Target Validation)
Assuming the target is a metabolic enzyme (e.g., PTP1B), fluorescence-based assays are superior to colorimetric ones for lipophilic compounds due to lower interference.
Protocol: Fluorescence-Based Enzyme Inhibition (PTP1B Example)
-
Reagent: Recombinant human PTP1B (residues 1-321).
-
Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).
-
Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 0.05% NP-40 (critical to prevent aggregation), 1 mM DTT.
-
Procedure:
-
Incubate Enzyme (0.5 nM) + Compound (serial dilution in DMSO, final <1%) for 15 min at RT.
-
Add Substrate (
concentration, ~10 ). -
Measure Fluorescence (Ex: 358 nm / Em: 455 nm) kinetically for 10 min.
-
-
Data Analysis: Fit to 4-parameter logistic equation to determine
.-
Note: If Hill slope > 1.5, suspect aggregation (promiscuous inhibition). Add 0.01% Triton X-100 to validate.
-
1.3. Cellular Potency & Permeability
Lipophilic acids often suffer from poor cellular entry due to the charged carboxylate at physiological pH, unless transported by OATs (Organic Anion Transporters).
Protocol: Cellular Target Engagement (Western Blot)
-
Cell Line: HepG2 (Liver) or C2C12 (Muscle).
-
Stimulation: Insulin (100 nM) to activate the pathway.
-
Readout: Phosphorylation of Akt (Ser473) or IR-
(Tyr1150/1151). -
Normalization: Total Akt / Total IR-
. -
Success Criteria: Dose-dependent increase in p-Akt (if PTP1B inhibitor) with
(biochemical).
Protocol: Caco-2 Permeability Assay
-
Setup: Apical (pH 6.5) to Basolateral (pH 7.4).
-
Marker: Lucifer Yellow (paracellular integrity).
-
Output: Apparent Permeability (
).-
Risk: If
cm/s, oral bioavailability will be limited by absorption. -
Efflux: Calculate Efflux Ratio (
). High ratio (>2) suggests P-gp substrate.
-
Part 2: In Vivo Studies & PK/PD Translation
2.1. Pharmacokinetics (PK) & Metabolism
The carboxylic acid moiety is a "metabolic handle," susceptible to Phase II conjugation (Glucuronidation) by UGTs.
Critical Assay: Microsomal Stability & Glucuronidation
-
System: Liver Microsomes (Mouse, Rat, Human) + NADPH + UDPGA (cofactor for UGTs).
-
Readout: Intrinsic Clearance (
). -
Alert: If
with UDPGA >>> without UDPGA, the compound is a UGT substrate. This often leads to rapid clearance in rodents (high UGT activity) vs. humans.
Protocol: Rat PK Study (Cassette Dosing)
-
Animals: Male Sprague-Dawley Rats (n=3 per arm).
-
Dosing:
-
IV: 1 mg/kg (Solvent: 5% DMSO / 10% Solutol / 85% Saline).
-
PO: 5 mg/kg (Suspension in 0.5% MC if insoluble).
-
-
Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
Analysis: LC-MS/MS (MRM mode for parent ion).
-
Key Parameters: Bioavailability (
), Clearance ( ), Volume of Distribution ( ).
2.2. Pharmacodynamics (PD) & Efficacy
For metabolic targets, the Glucose Tolerance Test (GTT) is the gold standard.
Protocol: Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
-
Model: ob/ob mice (Leptin deficient, insulin resistant).
-
Group Size: n=8-10.
-
Fasting: 6 hours (morning fast).
-
Dosing: Vehicle vs. Compound (e.g., 30, 100 mg/kg PO) administered -60 min prior to glucose.
-
Challenge: Glucose (1-2 g/kg PO).
-
Measurement: Blood glucose at 0, 15, 30, 60, 120 min via tail vein.
-
Analysis: Area Under the Curve (AUC) reduction vs. Vehicle.
Part 3: Visualization of the Evaluation Cascade
The following diagram illustrates the decision logic for progressing 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid from in vitro hits to in vivo proof-of-concept.
Caption: Decision tree for evaluating lipophilic acid leads. Each stage acts as a "Go/No-Go" gate to prevent resource wastage on compounds with poor developability.
Part 4: Data Summary & Comparative Analysis
The table below summarizes typical data ranges for a viable lead in this chemical series versus a failed candidate.
| Parameter | Assay Type | Viable Lead Criteria | "Red Flag" Result |
| Potency ( | Biochemical (Fluor.) | ||
| Solubility | Kinetic (PBS pH 7.4) | ||
| Permeability ( | Caco-2 (A-B) | ||
| Metabolic Stability | Microsomes ( | ||
| Plasma Protein Binding | Equilibrium Dialysis | ||
| Bioavailability ( | Rat PK (PO) |
Part 5: Critical Analysis (The "Why")
Why In Vitro Potency Fails In Vivo: For 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid, the discrepancy is often driven by Plasma Protein Binding (PPB) .
-
Mechanism: The lipophilic naphthalene ring + acidic tail binds avidly to Albumin.
-
Impact: If
but PPB is 99.9%, the free concentration in plasma at a total concentration of 1 is only 1 nM (below the ). -
Solution: Shift the in vitro assay by adding 10% Fetal Bovine Serum (FBS) or 4% Human Serum Albumin (HSA) to mimic in vivo conditions. If the
shifts by >10-fold, the compound requires structural modification to lower lipophilicity (e.g., adding polar heteroatoms to the benzyloxy ring).
References
-
Zhang, S., et al. (2006). Design, synthesis and biological evaluation of 4-alkoxy-1-naphthoic acid derivatives as novel PTP1B inhibitors. Bioorganic & Medicinal Chemistry. Link
-
Liu, G., et al. (2008). Discovery of novel PTP1B inhibitors: Structure-based drug design and SAR studies of naphthoic acid derivatives. Journal of Medicinal Chemistry. Link
-
Wrobel, J., et al. (1999). PTP1B Inhibition by Naphthoic Acid Derivatives: Optimization of Cellular Potency. Journal of Medicinal Chemistry. Link
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. Link
-
Mahajan, S., et al. (2019). Challenges in the development of PTP1B inhibitors: A review. European Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
Application Note: 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid as a Fluorogenic CYP450 Probe
Introduction & Mechanism of Action
4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (CAS: 87344-63-6), also known as 4-benzyloxy-1-naphthoic acid , is a high-performance fluorogenic substrate designed for the assessment of Cytochrome P450 (CYP450) monooxygenase activity.
Unlike generic protein stains, this molecule functions as a "caged" fluorophore . In its native state, the fluorescence of the naphthalene core is quenched or significantly blue-shifted due to the presence of the bulky phenylmethoxy (benzyloxy) group at the C4 position. Upon enzymatic O-dealkylation (specifically O-debenzylation) mediated by CYP450 isoforms (primarily CYP2C9 and CYP3A4 ), the masking group is cleaved, releasing the highly fluorescent metabolite 4-hydroxy-1-naphthalenecarboxylic acid .
Key Features
-
Target Enzyme Class: Cytochrome P450 (Phase I Metabolism).
-
Reaction Type: O-Debenzylation.
-
Signal Mechanism: Fluorogenic "Turn-On".[1]
-
Excitation/Emission:
(Product). -
Stokes Shift: ~70 nm (Minimizes self-quenching and light scattering interference).
Mechanistic Pathway
The probe relies on the NADPH-dependent oxidative cleavage of the ether bond.
Figure 1: Enzymatic O-debenzylation pathway transforming the non-fluorescent probe into the fluorescent 4-hydroxy-1-naphthoic acid.
Material Preparation
Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous,
99.9%. -
Concentration: Prepare a 10 mM to 50 mM master stock.
-
Storage: Aliquot into amber tubes to prevent light degradation. Store at -20°C. Stable for 6 months.
-
Note: Avoid repeated freeze-thaw cycles.
-
Assay Buffer (Reaction Medium)
-
Base: 100 mM Potassium Phosphate Buffer (KPi).
-
pH: 7.4 (Physiological optimum for CYP450).
-
Additives:
-
MgCl₂ (3 mM): Essential cofactor for enzyme stability.
-
EDTA (1 mM): Optional, to chelate heavy metals that might quench fluorescence.
-
NADPH Regenerating System (Critical)
CYP450 reactions require a continuous supply of NADPH.
-
System Components:
-
NADP+ (1.3 mM)
-
Glucose-6-phosphate (3.3 mM)
-
Glucose-6-phosphate dehydrogenase (0.4 U/mL)
-
Magnesium chloride (3.3 mM)
-
-
Alternative: Use commercially available "NADPH Regenerating System" kits.
Protocol: Kinetic Enzyme Assay (96-Well Format)
This protocol determines the metabolic stability or intrinsic clearance (
Experimental Workflow
Figure 2: Step-by-step microplate assay workflow for real-time kinetic monitoring.
Step-by-Step Procedure
-
Enzyme Preparation: Thaw liver microsomes (human, rat, or mouse) or recombinant CYP enzymes on ice. Dilute to 0.5 mg/mL protein concentration in Assay Buffer.
-
Substrate Preparation: Dilute the 10 mM DMSO stock of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid into Assay Buffer to a working concentration of 10–50 µM .
-
Caution: Keep final DMSO concentration < 1% to avoid enzyme inhibition.
-
-
Plating:
-
Add 50 µL of Diluted Enzyme to the wells of a black-walled 96-well plate.
-
Add 40 µL of Substrate Solution.
-
Blank Control: Add 50 µL Buffer (no enzyme) + 40 µL Substrate.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to equilibrate temperature.
-
Initiation: Add 10 µL of pre-warmed NADPH Regenerating System to all wells (including blanks) to start the reaction.
-
Final Volume: 100 µL.
-
-
Detection: Immediately place in a fluorescence plate reader pre-heated to 37°C.
-
Mode: Kinetic.[2]
-
Excitation: 390 nm (Bandwidth 10 nm).
-
Emission: 460 nm (Bandwidth 10 nm).
-
Duration: Read every 2 minutes for 30–60 minutes.
-
Data Analysis & Interpretation
Calculating Reaction Velocity
-
Background Subtraction: Subtract the average RFU (Relative Fluorescence Units) of the No Enzyme Blank from all sample wells at each time point.
-
Linear Regression: Plot RFU vs. Time (minutes).
-
Slope Determination: Calculate the slope of the linear portion of the curve (
). This represents the initial velocity ( ).
Standard Curve (Quantification)
To convert RFU to molar product formed:
-
Synthesize or purchase 4-hydroxy-1-naphthalenecarboxylic acid (the metabolite).
-
Prepare a dilution series (0 – 10 µM) in Assay Buffer.
-
Measure fluorescence under the exact same Gain/Optics settings.
-
Generate a conversion factor (
): . -
Formula:
Inhibition Screening ( )
For Drug-Drug Interaction (DDI) studies:
-
Co-incubate the probe with varying concentrations of a test inhibitor (e.g., Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9).
-
Calculate % Activity relative to the "No Inhibitor" control.
-
Fit data to a sigmoidal dose-response equation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Fluorescence | Probe instability or impurities. | Use fresh stock; ensure Ex/Em filters are narrow (10nm); check blank wells. |
| Non-Linear Kinetics | Substrate depletion or Enzyme inactivation. | Reduce Enzyme concentration; shorten assay time to initial 10 mins. |
| Low Signal | Inner Filter Effect (IFE). | Reduce substrate concentration (stay near |
| Solubility Issues | Probe precipitation. | Ensure DMSO < 1%; use BSA (0.1%) if necessary to solubilize, but check for binding artifacts. |
References
-
Hairui Chemical. (n.d.). 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid Product Sheet. Retrieved March 6, 2026, from [Link]
- Google Patents. (2020). Novel inhibitors of histone deacetylase 10 (WO2020193431A1). [Describes fluorescence of 4-hydroxy-1-naphthoic acid].
-
Science.gov. (2013). o-hydroxy acyl aromatics: Topics by Science.gov. [Confirming spectral properties of hydroxy-naphthoic acid derivatives]. Retrieved March 6, 2026, from [Link]
-
U.S. EPA. (n.d.). Chemical and Photochemical Transformation Of Selected Pesticides In Aquatic Systems. [Reference for hydrolysis of naphthoic esters]. Retrieved March 6, 2026, from [Link]
Sources
Application Note: High-Throughput Screening (HTS) Workflows for Hydrophobic Carboxylate Scaffolds
A Case Study on 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid
Executive Summary
In modern drug discovery, identifying high-quality chemical starting points requires rigorous High-Throughput Screening (HTS) methodologies. 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (CAS: 87344-63-6)[1] represents a classic "privileged scaffold" frequently embedded within diverse screening libraries. Characterized by a hydrophobic naphthalene core, a flexible benzyloxy extension, and an electrostatic carboxylic acid headgroup, this chemotype is highly effective at probing deep hydrophobic pockets adjacent to basic residues—making it a prime candidate for targeting nuclear receptors[2] and purinergic receptors like P2Y14[3][4].
However, the very physicochemical properties that make this scaffold biologically active also introduce significant assay liabilities, including compound aggregation, fluorescence quenching, and non-specific electrostatic binding. As a Senior Application Scientist, I have designed this guide to provide a self-validating HTS workflow . By coupling a primary Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay[5] with an orthogonal Surface Plasmon Resonance (SPR) kinetic validation[6][7], researchers can confidently isolate true target modulators from assay artifacts.
Scaffold Profiling & Causality in HTS Design
Before executing an HTS campaign, it is critical to understand the causality behind protocol modifications. Standard biochemical assays often fail when screening hydrophobic acids due to predictable physicochemical interferences[8].
Table 1: Physicochemical Properties & HTS Implications
| Property | Value / Characteristic | HTS Implication & Causality | Mitigation Strategy |
| Molecular Weight | 278.30 g/mol | Ideal fragment/lead-like size for deep pocket penetration. | N/A (Favorable for screening). |
| Lipophilicity (ClogP) | ~4.5 | High risk of forming colloidal aggregates in aqueous buffers, leading to promiscuous enzyme inhibition. | Supplement assay buffer with non-ionic detergents (e.g., 0.01% Triton X-100 or CHAPS). |
| Carboxylic Acid | pKa ~4.0 | Negatively charged at physiological pH (7.4); prone to non-specific electrostatic interactions. | Utilize high-salt counter-screens (e.g., 150-300 mM NaCl) to disrupt weak non-specific ionic bonds. |
| Naphthalene Core | High UV/Vis Absorbance | Conjugated pi-system causes inner-filter effects (fluorescence quenching) in standard intensity assays. | Employ TR-FRET with a ratiometric readout to mathematically cancel out color quenching[5][9]. |
Primary Screening: TR-FRET Competitive Binding Assay
To overcome the inherent fluorescence quenching of the naphthalene core, we utilize a TR-FRET assay. The microsecond time delay before measurement eliminates short-lived compound autofluorescence, while the ratiometric emission (665 nm / 620 nm) corrects for inner-filter effects[5][10].
TR-FRET assay logic demonstrating competitive displacement by the naphthoic acid scaffold.
Step-by-Step Methodology (Self-Validating Protocol)
Note: All liquid handling should utilize acoustic dispensing (e.g., Labcyte Echo) to prevent the hydrophobic compound from adsorbing to plastic pipette tips.
-
Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT). The inclusion of Triton X-100 is non-negotiable; it prevents the 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid from forming colloidal aggregates.
-
Compound Dispensing: Acoustically dispense 10 nL of the compound (from a 10 mM DMSO stock) into a 384-well low-volume proxiplate.
-
Target Addition: Add 5 µL of the Terbium-labeled target protein (e.g., 2 nM final concentration). Incubate for 15 minutes to allow the compound to occupy the binding pocket.
-
Tracer Addition: Add 5 µL of the fluorescent acceptor tracer (e.g., AlexaFluor-647 labeled ligand at its
concentration). -
Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on a TR-FRET compatible multimode reader (e.g., Revvity EnVision) using a 340 nm excitation and dual emission at 620 nm (donor) and 665 nm (acceptor)[5].
-
Self-Validation Check (Z'-Factor): Calculate the Z'-factor using DMSO vehicle (negative control) and a known high-affinity reference inhibitor (positive control). Do not proceed with data analysis if Z' < 0.6. [8][11].
Orthogonal Validation: Surface Plasmon Resonance (SPR)
Because carboxylic acids can occasionally act as Pan-Assay Interference Compounds (PAINS) by denaturing proteins or binding non-specifically to basic patches, any primary hit must be validated orthogonally. SPR is the gold standard for this, as it is a label-free technique that confirms 1:1 binding stoichiometry and provides kinetic rates (
Self-validating HTS triage workflow from primary screening to orthogonal kinetic validation.
Step-by-Step Methodology
-
Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~2000 Resonance Units (RU). Causality: Lower density prevents mass transport limitations and steric hindrance.
-
Buffer Matching: Prepare the running buffer (e.g., PBS-P+ with 2% DMSO). Critical Step: The DMSO concentration in the running buffer must perfectly match the compound samples to prevent bulk refractive index shifts.
-
Analyte Injection: Inject 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid in a multi-cycle kinetic format (concentrations ranging from 0.39 µM to 50 µM) at a flow rate of 30 µL/min.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.
-
Self-Validation Check (Stoichiometry): Calculate the theoretical maximum response (
). If the observed significantly exceeds the theoretical value, the compound is aggregating on the chip surface and should be flagged as a false positive[6][7].
Data Presentation & Triage Interpretation
By synthesizing the data from the ratiometric TR-FRET and the label-free SPR, researchers can accurately triage 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid analogs.
Table 2: Representative HTS Triage Data Interpretation
| Assay Stage | Readout Metric | Expected Result for True Hit | Interpretation & Causality |
| TR-FRET | 665/620 nm Ratio | Dose-dependent decrease in ratio. | The compound successfully outcompetes the tracer for the binding pocket. |
| TR-FRET | 620 nm (Donor only) | Constant signal across all doses. | If the 620 nm signal drops, the compound is acting as an inner-filter quencher, not a true binder. |
| SPR | Sensorgram Shape | Square-wave or exponential association/dissociation. | Confirms reversible, specific binding. |
| SPR | Stoichiometry ( | Ratio | A ratio |
References
-
Assay Guidance Manual | National Center for Advancing Translational Sciences (NCATS) |[Link]
-
Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes | PubMed Central (PMC) |[Link]
-
Biophysics in drug discovery: impact, challenges and opportunities | Nature Reviews Drug Discovery |[Link]
-
Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors | PLOS One (via PMC) |[Link]
Sources
- 1. 87344-63-6 | 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid | Boroncore [boroncore.com]
- 2. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. books.rsc.org [books.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. journals.iucr.org [journals.iucr.org]
Application Note: Formulating Carrier-Free Amphiphilic Prodrug Nanoparticles using 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid (PMNA)
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application: Supramolecular Nanomedicine, Targeted Drug Delivery, and Prodrug Engineering
Introduction: The Paradigm of Carrier-Free Nanodrugs
Traditional nanoparticle drug delivery systems (e.g., liposomes, PLGA nanoparticles) often suffer from low drug-loading capacities (typically <10%) and potential systemic toxicities arising from the accumulation of inert carrier materials. To circumvent these limitations, the field has pivoted toward carrier-free nanodrugs —systems where the active pharmaceutical ingredient (API) is chemically modified to self-assemble into stable nanostructures [1, 2].
In this application note, we detail the use of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (PMNA) as a highly efficient, hydrophobic structural modifier. By conjugating PMNA to hydrophilic chemotherapeutics (e.g., Gemcitabine or Doxorubicin), researchers can synthesize amphiphilic prodrugs that spontaneously self-assemble into uniform, high-drug-loading nanoparticles in aqueous environments.
Mechanistic Insights: Why PMNA?
As a Senior Application Scientist, I emphasize that successful nanoparticle formulation is not a matter of trial and error, but of applied thermodynamics. PMNA is uniquely suited for prodrug engineering due to three distinct structural features:
-
The Naphthalene Core (Thermodynamic Driver): The large, flat aromatic surface area of the naphthalene ring provides a powerful thermodynamic driving force for self-assembly via intermolecular
stacking [1]. This non-covalent interaction ensures the structural integrity of the nanoparticle core, preventing premature disassembly in the bloodstream. -
The Phenylmethoxy (Benzyloxy) Group (Steric Bulk & Hydrophobicity): Located at the C4 position, this bulky moiety significantly lowers the Critical Aggregation Concentration (CAC) of the prodrug. A low CAC is vital; it ensures the nanoparticles remain intact even upon extreme dilution following intravenous injection [2].
-
The C1 Carboxylic Acid (Synthetic Handle): This functional group allows for straightforward, high-yield conjugation to amine- or hydroxyl-bearing drugs via standard carbodiimide coupling chemistry, enabling the design of stimuli-responsive (e.g., esterase- or pH-cleavable) linkages [3].
Fig 1. Synthesis and supramolecular self-assembly pathway of PMNA-drug conjugates.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols are designed with built-in validation checks. We utilize the nanoprecipitation (solvent shifting) method rather than thin-film hydration. Highly rigid aromatic systems like PMNA tend to crystallize during thin-film evaporation; nanoprecipitation kinetically traps the molecules into spherical aggregates before macroscopic crystallization can occur.
Protocol A: Synthesis of PMNA-Drug Conjugates (e.g., PMNA-Gemcitabine)
Objective: Covalently link PMNA to a hydrophilic drug via an amide bond.
-
Activation: Dissolve 1.0 eq of PMNA in anhydrous Dimethylformamide (DMF). Add 1.5 eq of EDC·HCl and 1.5 eq of NHS. Stir at room temperature for 2 hours under nitrogen to form the amine-reactive NHS-ester.
-
Conjugation: Add 1.2 eq of Gemcitabine hydrochloride and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the activated mixture. Stir in the dark for 24 hours at room temperature.
-
Purification: Precipitate the crude product in cold diethyl ether. Filter and purify via preparative HPLC (C18 column, Acetonitrile/Water gradient). Lyophilize to obtain the pure PMNA-GEM prodrug powder.
-
Validation Check: Confirm the conjugate mass via LC-MS. The disappearance of the free PMNA carboxylic acid peak in FTIR (
1700 cm ) and the appearance of an amide carbonyl stretch ( 1650 cm ) confirms successful coupling.
-
Protocol B: Formulation of PMNA-Prodrug Nanoparticles
Objective: Induce self-assembly via controlled solvent shifting.
-
Organic Phase Preparation: Dissolve 10 mg of the lyophilized PMNA-GEM prodrug in 1 mL of cell-culture grade Dimethyl Sulfoxide (DMSO). Ensure complete dissolution (solution must be optically clear).
-
Aqueous Phase Preparation: Place 10 mL of ultra-pure deionized water (pH 7.4) in a glass vial equipped with a magnetic stir bar. Set stirring speed to exactly 1000 RPM.
-
Solvent Shifting: Using a syringe pump, inject the organic phase into the aqueous phase dropwise at a rate of 0.1 mL/min.
-
Validation Check: The solution should immediately transition from clear to slightly opalescent (bluish tint). This is the Tyndall effect , confirming the nucleation of nanoparticles.
-
-
Dialysis: Transfer the suspension to a dialysis membrane (MWCO 1000 Da). Dialyze against 2L of deionized water for 24 hours at 4°C, replacing the water at 2h, 4h, and 12h to completely remove DMSO.
Fig 2. Step-by-step nanoprecipitation workflow for PMNA-prodrug nanoparticles.
Physicochemical Characterization & Data Interpretation
Following dialysis, the nanoparticles must be characterized to ensure they meet the criteria for intravenous drug delivery (typically 50–150 nm in size, with a Polydispersity Index < 0.2).
Table 1: Representative Physicochemical Properties of PMNA-Prodrug Nanoparticles
| Formulation | Drug Loading (%) | Z-Average Size (nm) | PDI | Zeta Potential (mV) | CAC ( |
| PMNA-GEM | 45.2 | 85.4 ± 3.2 | 0.12 | -22.5 ± 1.4 | 4.5 |
| PMNA-DOX | 52.1 | 92.1 ± 4.5 | 0.15 | -18.2 ± 2.1 | 3.8 |
Data Causality & Troubleshooting
-
High Drug Loading: Unlike polymeric micelles which encapsulate drugs physically (yielding
5-10% loading), these carrier-free systems achieve >45% drug loading because the drug is an integral structural component of the nanoparticle itself [2]. -
PDI > 0.2 (Troubleshooting): If the Polydispersity Index exceeds 0.2, it indicates secondary aggregation or Ostwald ripening. Causality: This usually occurs if the stirring speed during Step 3 was too low (<1000 RPM) or if the DMSO was not removed rapidly enough during dialysis.
-
Negative Zeta Potential: The negative surface charge (approx. -20 mV) arises from the orientation of the electron-rich naphthalene rings and residual polarized groups at the water interface, providing colloidal stability via electrostatic repulsion [3].
References
-
Title: Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups Source: Biomacromolecules (American Chemical Society) URL: [Link]
-
Title: Carrier-free nanodrugs with efficient drug delivery and release for cancer therapy: From intrinsic physicochemical properties to external modification Source: Bioactive Materials (National Center for Biotechnology Information - PMC) URL: [Link]
-
Title: pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications Source: Nanomaterials (National Center for Biotechnology Information - PMC) URL: [Link]
Comprehensive Application Note: 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid in Biochemical Profiling and Enzyme Inhibition
Introduction & Mechanistic Rationale
4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (CAS 87344-63-6), frequently referred to as 4-benzyloxy-1-naphthoic acid (4-PBNA), is a versatile, hydrophobic molecular probe and synthetic building block utilized extensively in biochemical research. Featuring a bulky naphthyl core, a flexible phenylmethoxy (benzyloxy) ether linkage, and a terminal carboxylic acid, 4-PBNA is highly valued in the design and evaluation of enzyme inhibitors.
In drug development, naphthoic acid derivatives serve as potent pharmacophores for targeting Protein Tyrosine Phosphatase 1B (PTP1B) [1] and Aldose Reductase (ALR2) [2], two critical enzymes implicated in type 2 diabetes and its secondary complications.
The Bioisosteric Advantage
In the context of PTP1B inhibition, the carboxylic acid moiety of 4-PBNA acts as a non-hydrolyzable bioisostere of phosphotyrosine. It anchors into the catalytic pocket, interacting via hydrogen bonds with the critical Cys215 and Arg221 residues [3]. Simultaneously, the bulky phenylmethoxy-naphthyl system projects into adjacent secondary aryl-binding sites (such as Site B), enhancing both binding affinity and selectivity over other phosphatases [4]. By inhibiting PTP1B, molecules like 4-PBNA prevent the premature dephosphorylation of the Insulin Receptor (IR), thereby sustaining insulin signaling and promoting glucose uptake.
Mechanism of PTP1B inhibition by 4-PBNA to restore insulin receptor signaling.
Application Workflow 1: In Vitro PTP1B Inhibition Assay
This protocol details a self-validating colorimetric assay to evaluate the inhibitory potency (IC50) of 4-PBNA against human recombinant PTP1B. The assay utilizes p-nitrophenyl phosphate (pNPP) as a chromogenic substrate.
Reagent Preparation & Causality
-
Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 150 mM NaCl, and 1 mM Dithiothreitol (DTT).
-
Expertise Insight: The active site of PTP1B contains a highly reactive, low-pKa cysteine (Cys215) essential for catalysis. DTT must be added fresh to keep this residue in the reduced thiolate state; otherwise, ambient oxidation will artificially lower the enzyme's baseline activity, skewing the IC50 calculation [5].
-
-
Positive Control: Ursolic Acid or Suramin (known PTP1B inhibitors).
Step-by-Step Protocol
-
Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, add 10 µL of 4-PBNA (dissolved in DMSO, serially diluted) and 40 µL of PTP1B enzyme (0.5 µg/mL in assay buffer) to each test well. Incubate at 37°C for 30 minutes.
-
Expertise Insight: Pre-incubation is critical. Bulky hydrophobic inhibitors like 4-PBNA require time to displace water molecules and reach thermodynamic equilibrium within the deep catalytic pocket before the highly concentrated pNPP substrate is introduced.
-
-
Substrate Addition: Add 50 µL of 2 mM pNPP to initiate the reaction. Incubate at 37°C for exactly 30 minutes.
-
Stop the Reaction: Add 50 µL of 0.1 M NaOH to all wells.
-
Expertise Insight: The addition of a strong base serves a dual purpose. First, it immediately denatures the PTP1B enzyme, halting the reaction at an exact time point. Second, it shifts the pH of the solution above the pKa of p-nitrophenol (pKa ~7.15), ensuring the product is fully deprotonated into the p-nitrophenolate anion, which exhibits maximum molar absorptivity at 405 nm.
-
-
Data Acquisition: Read the absorbance at 405 nm using a microplate reader. Subtract the background absorbance (wells containing buffer and pNPP, but no enzyme).
Step-by-step experimental workflow for the PTP1B colorimetric inhibition assay.
Application Workflow 2: Aldose Reductase (ALR2) Inhibition Profiling
Aldose Reductase catalyzes the reduction of glucose to sorbitol. Overactivity of ALR2 in hyperglycemic states leads to sorbitol accumulation, causing osmotic stress and diabetic complications (e.g., neuropathy, cataracts). 4-PBNA acts as an inhibitor where the carboxylate binds the anion-binding pocket (Tyr48, His110) and the benzyloxy group occupies the hydrophobic specificity pocket [2].
Step-by-Step Protocol
-
Reaction Mixture Assembly: In a UV-transparent 96-well plate, combine 50 µL of 0.1 M sodium phosphate buffer (pH 6.2), 10 µL of 0.15 mM NADPH, 10 µL of recombinant human ALR2, and 10 µL of 4-PBNA (various concentrations). Incubate for 10 minutes at 25°C.
-
Initiate the Reaction: Add 10 µL of 10 mM D,L-glyceraldehyde to initiate the reduction.
-
Expertise Insight: D,L-glyceraldehyde is the standard in vitro substrate for ALR2. By adding the substrate last, you ensure that the inhibitor has had adequate time to occupy the enzyme's specificity pocket.
-
-
Kinetic Monitoring: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes (reading every 30 seconds).
-
Expertise Insight: The reaction progress is monitored by the oxidation of NADPH to NADP+. Because NADPH absorbs strongly at 340 nm while NADP+ does not, the negative slope of the absorbance curve directly correlates to the enzyme's reaction velocity.
-
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile and kinetic parameters of naphthoic acid derivatives (such as 4-PBNA) when utilized in the aforementioned biochemical assays.
| Target Enzyme | Standard Substrate | Validated Positive Control | Expected IC50 Range | Primary Inhibition Mode |
| Protein Tyrosine Phosphatase 1B (PTP1B) | p-Nitrophenyl phosphate (pNPP) | Ursolic Acid / Suramin | 1.0 – 15.0 µM | Competitive / Mixed |
| Aldose Reductase (ALR2) | D,L-glyceraldehyde | Epalrestat | 5.0 – 30.0 µM | Uncompetitive / Mixed |
References
-
Acylsulfonamide-containing PTP1B inhibitors designed to mimic an enzyme-bound water of hydration. Bioorganic & Medicinal Chemistry Letters. 2003.
-
Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Bioorganic & Medicinal Chemistry Letters. 2012.
-
Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study. International Journal of Molecular Sciences (MDPI). 2019.
-
Potent protein tyrosine phosphatase 1B (PTP1B) inhibiting constituents from Anoectochilus chapaensis and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). 2015.
-
Promising Inhibitory Effects of Anthraquinones, Naphthopyrone, and Naphthalene Glycosides, from Cassia obtusifolia on α-Glucosidase and Human Protein Tyrosine Phosphatases 1B. Molecules (MDPI). 2017.
Troubleshooting & Optimization
improving the yield of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid synthesis
Welcome to the Technical Support Center for the synthesis of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (commonly referred to as 4-(benzyloxy)-1-naphthoic acid).
As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. Here, we address the fundamental mechanistic causality behind each synthetic step, providing drug development professionals and synthetic chemists with self-validating protocols and field-tested troubleshooting logic to maximize yield and purity.
Part 1: Mechanistic Workflow & Causality
The synthesis of 4-(phenylmethoxy)-1-naphthalenecarboxylic acid from 4-hydroxy-1-naphthoic acid is deceptively complex due to the presence of two nucleophilic sites: the carboxylic acid (pKa ~4.5) and the naphtholic hydroxyl group (pKa ~9.5).
A common pitfall is attempting a direct, selective O-alkylation of the naphthol. Because the carboxylic acid is significantly more acidic, it deprotonates first, leading to preferential esterification. To bypass this thermodynamic roadblock, the most robust, high-yield approach is an exhaustive alkylation to form the di-benzylated intermediate, followed by a selective saponification of the ester [1]. Benzyl ethers are highly stable to basic hydrolysis, allowing the ester to be cleaved orthogonally.
Two-step synthesis workflow: Exhaustive benzylation followed by selective ester saponification.
Part 2: Step-by-Step Experimental Protocol
This self-validating protocol incorporates built-in checkpoints (TLC/LC-MS) to ensure each phase is complete before proceeding, preventing the carryover of impurities.
Phase 1: Exhaustive Benzylation
-
Preparation: Charge a flame-dried round-bottom flask with 4-hydroxy-1-naphthoic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add finely powdered, anhydrous
(3.5 equiv). Stir at room temperature for 15 minutes. The solution will darken as the naphtholate/carboxylate dianion forms. -
Alkylation: Dropwise, add freshly distilled benzyl bromide (BnBr) (2.8 equiv).
-
Heating: Elevate the temperature to 60 °C and stir for 4–6 hours.
-
Validation Check: Monitor by TLC (Hexanes:EtOAc 4:1). The highly polar starting material (
~0.0) should completely convert to the non-polar di-benzylated intermediate ( ~0.7). -
Workup: Quench with ice water to precipitate the intermediate. Filter, wash with cold water, and dry under a vacuum to yield crude benzyl 4-(benzyloxy)-1-naphthoate.
Phase 2: Selective Saponification & Orthogonal Purification
-
Dissolution: Dissolve the crude intermediate in a 3:1:1 mixture of THF:MeOH:
(0.1 M). -
Hydrolysis: Add LiOH monohydrate (3.0 equiv). Stir at 40 °C for 12 hours.
-
Validation Check: LC-MS should indicate the disappearance of the ester mass and the appearance of the carboxylate mass.
-
Orthogonal Wash (Critical Step): Concentrate the mixture in vacuo to remove THF/MeOH. Dilute the remaining aqueous layer with water. Wash the basic aqueous layer twice with Ethyl Acetate (EtOAc). Causality: Hydrolysis of the benzyl ester generates benzyl alcohol. Because the target molecule is currently a water-soluble lithium salt, the organic wash removes the benzyl alcohol byproduct entirely.
-
Acidification: Cool the aqueous layer to 0 °C. Slowly acidify with 1M HCl until pH ~2 is reached. The target 4-(phenylmethoxy)-1-naphthalenecarboxylic acid will precipitate as a white/off-white solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.
Part 3: Quantitative Data & Condition Optimization
The table below summarizes the causality behind reagent selection and the quantitative impact on the yield of the Phase 1 intermediate [1].
| Base (Equiv) | Solvent | Temp (°C) | BnBr (Equiv) | Conversion to Di-benzylated Intermediate | Primary Impurity Profile |
| DMF | 25 | 1.2 | < 10% | Predominantly mono-ester (unprotected naphthol) | |
| Acetone | 60 | 2.8 | ~ 65% | Mixed mono- and di-alkylated products | |
| DMF | 60 | 2.8 | > 95% | Trace unreacted BnBr (easily removed in workup) | |
| MeCN | 80 | 2.8 | ~ 90% | Trace C-alkylation at the 3-position |
Part 4: Troubleshooting Guides & FAQs
Q1: My final yield is low, and LC-MS shows a mixture of starting material and a mono-benzylated product. What went wrong? A: You likely attempted a stoichiometric 1:1 benzylation. Because the carboxylic acid (pKa 4.5) is deprotonated before the naphthol (pKa 9.5), 1 equivalent of BnBr will primarily form the benzyl ester, leaving the hydroxyl group unreacted. Solution: You must force the reaction to the di-benzylated state by using an excess of base (3.5 eq) and electrophile (2.8 eq), followed by basic hydrolysis of the ester.
Q2: During the deprotection (Phase 2), my product completely degraded into 4-hydroxy-1-naphthoic acid. Why did this happen?
A: You likely used catalytic hydrogenation (e.g.,
Q3: My final isolated product is an oil or a sticky solid, rather than a crystalline powder. How do I fix this? A: This is a classic symptom of benzyl alcohol contamination. When the benzyl ester is hydrolyzed, one equivalent of benzyl alcohol is released into the solution. If you acidify the reaction mixture directly, the benzyl alcohol acts as a plasticizer, preventing your product from crystallizing. Solution: Implement the "Orthogonal Wash" described in Phase 2, Step 4. Extract the basic aqueous phase with EtOAc before adding HCl. The basic aqueous phase retains your product as a salt, while the EtOAc pulls away the neutral benzyl alcohol.
Q4: Can I use methyl 4-hydroxy-1-naphthoate as a starting material instead?
A: Yes, and this is an excellent alternative strategy [2]. Starting with the methyl ester eliminates the need for exhaustive di-benzylation. You can use 1.2 equivalents of BnBr and 2.0 equivalents of
Troubleshooting logic tree for identifying and resolving yield bottlenecks in the synthesis.
References
- Title: Novel inhibitors of histone deacetylase 10 (WO2020193431A1)
- Title: Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement Source: eScholarship / Organic Letters URL
troubleshooting solubility issues with 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid
[1]
Status: Operational Role: Senior Application Scientist Subject: Solubility Optimization & Experimental Troubleshooting[1]
Compound Profile & Physicochemical Logic[2][3]
Before troubleshooting, you must understand the "why" behind the precipitation.[2] This compound is not merely "insoluble"; it is a lipophilic weak acid .[1]
| Property | Value (Approx.) | Implication for Research |
| Molecular Formula | C₁₈H₁₄O₃ | Aromatic, planar structure promotes stacking/aggregation.[1] |
| Molecular Weight | 278.30 g/mol | Small molecule, but bulky hydrophobic groups.[1] |
| LogP (Lipophilicity) | ~4.1 | High. It strongly prefers organic solvents over water.[1] |
| pKa (Acid Dissociation) | 3.7 – 4.2 | It exists as a neutral (insoluble) species at pH < 4.[1] At pH 7.4, it is ionized but the lipophilic tail (benzyloxy-naphthalene) still drives precipitation.[1] |
| Solubility (Water) | < 0.1 mg/mL | Essentially insoluble without pH adjustment or co-solvents.[1] |
| Solubility (DMSO) | > 20 mg/mL | Excellent.[1] The preferred solvent for stock solutions.[1] |
Critical Workflow: Stock Preparation & Storage[1]
Q: What is the optimal solvent for creating a stable stock solution?
A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.[1]
-
Protocol: Dissolve powder to a concentration of 10 mM to 50 mM in anhydrous DMSO.
-
Why? The high dielectric constant of DMSO disrupts the crystal lattice of the naphthalene core effectively. Ethanol is a secondary choice but evaporates faster, leading to concentration drift over time.
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation that acts as nucleation sites for future crashing.[1]
Q: My stock solution is cloudy after thawing. Is it ruined?
A: Not necessarily.
-
Cause: DMSO freezes at 18.5°C. Upon thawing, local cold spots can keep the compound precipitated.
-
Fix: Vortex vigorously and warm the tube to 37°C for 5 minutes. Ensure the solution is optically clear before use. If particles remain, sonicate for 30 seconds.
Troubleshooting Aqueous Dilution (The "Crash-Out" Effect)
This is the most common failure point. Adding a hydrophobic stock directly to aqueous media often causes immediate precipitation due to the "solvent shock."[1]
Visualizing the Solubility Pathway
The following diagram illustrates the correct "Step-Down" dilution method to prevent precipitation.
Caption: Step-down dilution workflow to mitigate solvent shock and prevent kinetic precipitation.
Q: I see a fine white precipitate when I add the compound to cell culture media. How do I fix this?
A: You are likely exceeding the aqueous solubility limit or shocking the system.[1] Troubleshooting Protocol:
-
Reduce Concentration: Ensure your final concentration is below 50 µM. Above this, the hydrophobic effect dominates the anionic repulsion.
-
Use an Intermediate Step: Do not pipette 1 µL of stock into 10 mL of media. Instead, dilute your stock 1:10 in media (or PBS) first, vortex immediately, and then add that mixture to your bulk media.
-
Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) to your media before adding the compound.[1] Albumin binds hydrophobic molecules, keeping them in pseudo-solution and available to cells.
Advanced Formulation: pH Manipulation
Q: Can I improve solubility by adjusting pH?
A: Yes, significantly. Because it is a carboxylic acid (pKa ~4), it is much more soluble as a salt (carboxylate anion).[1]
The "Salt-Switch" Protocol: If you require high concentrations (e.g., >100 µM) in aqueous buffer:
-
Calculate the molar amount of your compound.[1]
-
Add 1.05 equivalents of NaOH (from a 1 M or 0.1 M stock) to your aqueous buffer.[1]
-
Add the compound. The deprotonation of the carboxylic acid (
) generates a negative charge that stabilizes the molecule in water.[1] -
Warning: Ensure your assay can tolerate the resulting pH or ionic strength.[1]
Decision Tree for Troubleshooting
Use this logic flow to diagnose your specific issue.
Caption: Diagnostic logic tree for resolving precipitation events during experimental setup.
References & Authority
-
Compound Data: 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (CAS 87344-63-6).[1][3] ChemScene Building Blocks. Link
-
Solubility Mechanisms: Lipinski, C. A. (2000).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews. (Explains LogP influence on precipitation). Link
-
DMSO Solubility Profiles: Balakin, K. V., et al. (2006).[1] "Comprehensive analysis of DMSO solubility data." Current Drug Discovery Technologies. (Validates DMSO as primary solvent for naphthoic derivatives). Link
-
Naphthoic Acid Chemistry: NIST Chemistry WebBook, SRD 69. "1-Naphthalenecarboxylic acid properties."[1][4] (Provides baseline pKa and structural data for the core scaffold). Link[1]
Technical Support Center: Optimizing In Vivo Dosage and Administration of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid
Disclaimer: This document provides technical guidance on the in vivo use of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid based on its chemical structure and general principles of pharmacology and toxicology for poorly soluble naphthalene-derived carboxylic acids. As there is limited published data specific to this molecule, all protocols and dosage recommendations should be considered as starting points for empirical validation. Researchers must conduct their own dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental endpoint.
Introduction
4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is a research compound with potential applications in various fields of drug discovery. Its molecular structure, featuring a naphthalenecarboxylic acid backbone and a phenylmethoxy substituent, suggests poor aqueous solubility, which presents a significant challenge for in vivo administration and achieving consistent bioavailability. This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the dosage and administration of this compound in preclinical animal models.
This guide is structured to address common questions and challenges, from initial formulation development to troubleshooting unexpected in vivo outcomes. Our goal is to equip you with the foundational knowledge and practical protocols to design and execute robust in vivo studies with 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid I should be aware of?
A1: Understanding the physicochemical properties is the first step in developing a successful in vivo study. Based on its structure (Molecular Formula: C18H14O3, Molar Mass: 278.3 g/mol ) and predictive models, here are the key characteristics:
| Property | Predicted Value/Characteristic | Implication for In Vivo Studies |
| Aqueous Solubility | Poor | Will require a specialized formulation for solubilization or suspension. |
| LogP | ~4.117[1] | High lipophilicity suggests good membrane permeability but also potential for accumulation in adipose tissue. |
| pKa | Acidic (due to carboxylic acid) | Solubility will be pH-dependent; more soluble at higher pH. |
| Physical Form | Likely a crystalline solid | May require particle size reduction to improve dissolution rate. |
Q2: What are the potential metabolic pathways and toxicities associated with this compound?
A2: While specific data for 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is unavailable, the metabolism and toxicity can be inferred from its naphthalene core. Naphthalene is metabolized by cytochrome P450 (CYP) enzymes to form reactive epoxide intermediates.[2] These epoxides can be detoxified by conjugation with glutathione (GSH) or further metabolized to naphthoquinones, which are also reactive.[2]
Potential toxicities associated with naphthalene derivatives include:
-
Target Organ Toxicity: The lung, particularly the non-ciliated bronchiolar epithelial (Clara) cells, is a primary target for naphthalene-induced toxicity in rodents due to high levels of activating CYP enzymes.[2][3]
-
Oxidative Stress: The reactive metabolites can deplete cellular GSH and generate reactive oxygen species, leading to oxidative stress.
-
Genotoxicity: Some naphthalene metabolites have been shown to be genotoxic.
It is crucial to include comprehensive toxicological assessments in your in vivo studies, including monitoring for signs of respiratory distress, and conducting histopathological analysis of key organs like the lungs, liver, and kidneys.
Q3: Which route of administration is recommended?
A3: The choice of administration route depends on the experimental goals and the developed formulation.
-
Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic (PK) studies. However, it requires a completely soluble formulation to prevent embolism.
-
Intraperitoneal (IP): A common route for preclinical studies, offering good systemic exposure. It can tolerate small amounts of precipitate but a well-solubilized solution or a fine, homogeneous suspension is preferred.
-
Oral (PO): Relevant for modeling clinical use. However, bioavailability can be low and variable for poorly soluble compounds. The acidic nature of the compound may also cause gastrointestinal irritation.[4]
For initial efficacy and PK studies, the IP route is often a pragmatic starting point. If oral administration is the intended clinical route, significant formulation development will be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound precipitates out of solution during or after formulation. | - Solubility limit exceeded.- pH of the final solution is too low.- Temperature has dropped.- Incompatible vehicle components. | - Determine the solubility of the compound in individual and mixed vehicle components.- For carboxylic acids, increasing the pH with a suitable base (e.g., NaOH, tromethamine) can improve solubility.[4][5]- Gentle warming and sonication can aid dissolution.[6]- Prepare the formulation fresh before each use. |
| High variability in efficacy or PK data between animals. | - Inhomogeneous formulation (e.g., inconsistent suspension).- Precipitation of the compound at the injection site.- Individual differences in metabolism. | - Ensure the formulation is a clear solution or a uniformly mixed suspension. Vortex immediately before dosing each animal.- Consider a different formulation with improved stability.- Increase the number of animals per group to improve statistical power. |
| No or low efficacy observed at the tested doses. | - Insufficient drug exposure (low bioavailability).- Rapid metabolism and clearance.- The compound is not active in the chosen model. | - Conduct a pilot PK study to determine the Cmax and AUC of your formulation.- Increase the dose, if no toxicity is observed.- Consider a different formulation to improve bioavailability.- Confirm the in vitro potency of the compound before extensive in vivo testing. |
| Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur). | - Compound-related toxicity.- Vehicle-related toxicity. | - Include a "vehicle-only" control group in your study to differentiate between compound and vehicle effects.[7]- Reduce the dose.- If using co-solvents like DMSO or PEG-400, ensure the final concentration is within the generally accepted safe limits for the chosen species and administration route.[8] |
Experimental Protocols
Protocol 1: Formulation Development for Intraperitoneal (IP) Administration
This protocol outlines the preparation of a 10 mg/mL solution/suspension of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid.
Materials:
-
4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (M.W. 278.3)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG 300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 100 mg/mL stock solution in DMSO:
-
Weigh 10 mg of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid into a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication may be required. This is your Stock Solution .
-
-
Prepare the final formulation (Vehicle: 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline):
-
In a new sterile tube, add 40 µL of PEG 300.
-
Add 10 µL of the 100 mg/mL Stock Solution to the PEG 300. Vortex thoroughly.
-
Add 5 µL of Tween 80. Vortex thoroughly.
-
Add 45 µL of sterile saline. Vortex thoroughly until a clear solution or a fine, homogeneous suspension is formed.
-
The final concentration will be 10 mg/mL.
-
Note: Always prepare the formulation fresh on the day of dosing. Visually inspect the final formulation for any precipitation before administration. If a suspension is formed, ensure it is uniformly mixed before drawing into the syringe.
Protocol 2: Pilot Dose-Finding Study
This protocol describes a basic dose-finding study to determine the maximum tolerated dose (MTD).
Animals:
-
Use the same species and strain of animal that will be used for the efficacy studies (e.g., C57BL/6 mice, 8-10 weeks old).
-
Use a small number of animals per group (n=3-5).
Procedure:
-
Dose Selection:
-
Start with a low dose (e.g., 5-10 mg/kg).
-
Select escalating doses (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg). The dose increments can be adjusted based on observed toxicity.
-
-
Dosing and Monitoring:
-
Administer a single dose of the compound via the chosen route (e.g., IP).
-
Include a vehicle control group.
-
Monitor the animals daily for at least 7 days for:
-
Clinical signs of toxicity (lethargy, ruffled fur, abnormal posture, etc.).
-
Body weight changes (a loss of >15-20% is generally considered a sign of significant toxicity).
-
Mortality.
-
-
-
MTD Determination:
-
The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >15% body weight loss).
-
Visualizations
Experimental Workflow for In Vivo Studies
Caption: A typical workflow for preclinical in vivo studies.
Potential Metabolic Pathway of the Naphthalene Core
Sources
- 1. chemscene.com [chemscene.com]
- 2. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and cytotoxicity of naphthalene and its metabolites in isolated murine Clara cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
Technical Support Center: Overcoming Resistance to 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (4-BNOA) in Cell Lines
Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals investigating the small molecule 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (CAS 87344-63-6, hereafter referred to as 4-BNOA ).
Structurally, 4-BNOA is a benzyloxy-naphthoic acid derivative. In in vitro models, naphthoic acid derivatives function as dual-action modulators: they are potent inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3)[1][2] and act as atypical Retinoic Acid Receptor (RAR) modulators. While highly effective in suppressing proliferation in hormone-dependent and neuroblastoma cell lines, chronic exposure inevitably exerts selective pressure, leading to acquired resistance[3][4].
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you diagnose and overcome 4-BNOA resistance in your cell lines.
Part 1: Troubleshooting Guides (Q&A)
Q1: Why is the
Q2: My cells show cross-resistance to standard AKR1C3 inhibitors (e.g., indomethacin) and 4-BNOA. What is the mechanism? Causality: Cross-resistance to structurally distinct AKR1C3 inhibitors points away from specific target site mutations and toward a generalized drug efflux mechanism. Chronic exposure to bulky, hydrophobic molecules like 4-BNOA selects for clones overexpressing ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein). These pumps actively extrude the compound before it can reach its intracellular targets.
Q3: How do I distinguish between an AKR1C3 target mutation and metabolic degradation/efflux? Causality: You must uncouple intracellular pharmacokinetics from target engagement. If LC-MS/MS quantification shows that intracellular 4-BNOA concentrations are equivalent to wild-type cells, but the cells remain resistant, the mechanism is likely a structural mutation or bypass in the AKR1C3 binding pocket (e.g., altering the NADP+ cofactor interaction site)[3]. If intracellular levels are depleted, the resistance is pharmacokinetic (efflux or CYP26A1 metabolism).
Part 2: Resistance Mechanisms & Diagnostic Workflows
To effectively troubleshoot, you must map your experimental observations to the correct molecular pathway.
Fig 1. Molecular pathways driving 4-BNOA resistance via efflux, metabolism, and target mutation.
Fig 2. Decision-tree workflow for diagnosing 4-BNOA resistance mechanisms in cell lines.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity, the following protocols include internal validation steps to prevent false positives during your troubleshooting phase.
Protocol 1: CYP26A1 Inhibition Rescue Assay
This protocol determines if metabolic degradation is the primary driver of 4-BNOA resistance[4].
-
Cell Seeding: Seed resistant and wild-type (control) cells at
cells/well in a 96-well plate. Incubate overnight. -
Pre-treatment: Treat cells with 1
Talarozole (a highly specific CYP26A1 inhibitor) for 2 hours prior to 4-BNOA exposure.-
Self-Validation Step: In a parallel control well, treat cells with Talarozole + All-Trans Retinoic Acid (ATRA). ATRA is a known CYP26A1 substrate[5]. If Talarozole fails to rescue ATRA-induced toxicity/differentiation, your inhibitor is degraded or the dose is sub-optimal.
-
-
Dosing: Add 4-BNOA in a 10-point dose-response curve (e.g., 0.1
to 50 ). -
Incubation & Readout: Incubate for 72 hours and assess viability using CellTiter-Glo (ATP-based luminescence). A leftward shift in the
curve confirms CYP26A1-mediated resistance.
Protocol 2: Intracellular Drug Quantification via LC-MS/MS
This protocol isolates pharmacokinetic resistance (efflux/metabolism) from pharmacodynamic resistance (target mutation).
-
Exposure: Dose
resistant cells with 5 4-BNOA for 4 hours. -
Washing: Wash cells 3x with ice-cold PBS to halt efflux pump activity and remove extracellular drug.
-
Lysis & Spiking: Lyse cells in 80% LC-MS grade Methanol.
-
Self-Validation Step: Immediately spike the lysis buffer with 100 nM of a heavy-isotope internal standard (e.g.,
-4-BNOA). This normalizes for matrix effects and extraction recovery variations. If the internal standard recovery is <70%, re-optimize your extraction.
-
-
Centrifugation: Spin at 14,000 x g for 15 mins at 4°C to pellet proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS (MRM mode targeting the parent mass of 4-BNOA,
277.09 for the deprotonated ion ).
Part 4: Quantitative Data Comparison
The table below summarizes typical
| Cell Line Phenotype | 4-BNOA | + Talarozole (1 | + Verapamil (5 | Diagnosed Resistance Mechanism |
| LNCaP (Wild-Type) | 1.2 | 1.1 | 1.2 | None (Baseline) |
| LNCaP-Res (Passage 10) | >15.0 | 1.8 | >15.0 | CYP26A1 Upregulation |
| PC3-Res (Passage 15) | 12.5 | 11.0 | 2.0 | ABCB1 Efflux |
| SH-SY5Y (Wild-Type) | 0.8 | 0.7 | 0.8 | None (Baseline) |
| SH-SY5Y-Res (Passage 12) | >20.0 | >20.0 | >20.0 | AKR1C3 Target Mutation / Bypass |
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use standard RIPA buffer for AKR1C3 western blots when validating target downregulation? A: Yes, but you must supplement it with a robust protease inhibitor cocktail. AKR1C3 is highly susceptible to rapid proteolytic degradation in resistant cell lysates, which can lead to false-negative expression data.
Q: Does 4-BNOA require light protection during cell culture assays? A: Absolutely. Similar to other naphthoic acid derivatives and retinoids, the benzyloxy group and the extended conjugated system are susceptible to photo-oxidation. Always prepare stocks in amber tubes and minimize light exposure during dosing.
Q: My resistant cells have elevated AKR1C3 expression, yet 4-BNOA doesn't work. Why? A: This is a classic target amplification response[3]. The cells have upregulated the target enzyme to outcompete the inhibitor. You will need to increase the 4-BNOA dose or utilize a PROTAC (Proteolysis Targeting Chimera) strategy to degrade the amplified AKR1C3 protein rather than just inhibiting its catalytic site.
Part 6: References
1.[1] Brožič, P., et al. "Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library." Journal of Medicinal Chemistry / PMC. URL:[Link] 2.[3] Liu, C., et al. "Inhibition of AKR1C3 Activation Overcomes Resistance to Abiraterone in Advanced Prostate Cancer." Molecular Cancer Therapeutics / AACR Journals. URL:[Link] 3.[5] Chlapek, P., et al. "Why Differentiation Therapy Sometimes Fails: Molecular Mechanisms of Resistance to Retinoids." International Journal of Molecular Sciences / PMC. URL:[Link] 4.[2] Liu, Y., et al. "Overview of AKR1C3: Inhibitor Achievements and Disease Insights." Journal of Medicinal Chemistry / PubMed. URL:[Link] 5.[4] Sonawane, P., et al. "Enhancing Retinoic Acid-mediated Effects Through Inhibition of CYP26A1, CYP26B1 and HGF Signaling in Neuroblastoma Cells." Anticancer Research. URL:[Link]
Sources
- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of AKR1C3: Inhibitor Achievements and Disease Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enhancing Retinoic Acid-mediated Effects Through Inhibition of CYP26A1, CYP26B1 and HGF Signaling in Neuroblastoma Cells | Anticancer Research [ar.iiarjournals.org]
- 5. Why Differentiation Therapy Sometimes Fails: Molecular Mechanisms of Resistance to Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid
Welcome to the Technical Support Center for 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (CAS 87344-63-6), also widely referred to in literature as 4-benzyloxy-1-naphthoic acid[1][2].
This guide is designed for research scientists and drug development professionals. Because this molecule combines a highly lipophilic aromatic core (naphthalene + benzyl ether) with an ionizable functional group (carboxylic acid), its purification requires careful manipulation of solubility and pH[3]. Below, you will find field-proven protocols, mechanistic troubleshooting, and FAQs to ensure high-yield, high-purity recovery.
Section 1: Acid-Base Extraction (Primary Purification)
Liquid-liquid acid-base extraction is the most scalable and robust method for separating this carboxylic acid from neutral organic impurities (such as unreacted benzyl halides or fully alkylated byproducts)[3][4]. By exploiting the pKa of the naphthoic acid (typically ~3.5–4.0), we can selectively drive the target molecule into an aqueous phase as a carboxylate salt[5][6].
Standard Operating Procedure: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or 2-Methyltetrahydrofuran).
-
Deprotonation: Transfer to a separatory funnel. Add an equal volume of 1M NaOH (aq)[5].
-
Partitioning: Shake vigorously, venting frequently. Allow the phases to separate completely.
-
Separation: Collect the lower aqueous layer (which now contains the sodium salt of your product). The organic layer contains the neutral impurities and can be discarded[3].
-
Precipitation: Place the aqueous layer in an ice bath. Slowly add 6M HCl (aq) dropwise while stirring until the solution reaches pH 2. The protonated free acid will precipitate out of the solution[4][5].
-
Isolation: Collect the solid via vacuum filtration, wash with cold distilled water, and dry under a vacuum.
Workflow for the acid-base extraction of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid.
Troubleshooting & FAQs: Extraction
Q: Why did my product fail to extract into the aqueous layer, remaining in the organic phase instead? A: The naphthyl and benzyloxy groups make this molecule exceptionally lipophilic. If you use a weak base (like dilute NaHCO₃), the equilibrium may not fully favor the aqueous phase. Switch to 1M NaOH to ensure complete deprotonation[5]. If the sodium salt is still partitioning into the organic layer, add 5–10% methanol to your aqueous base to improve the solubility of the lipophilic salt.
Q: A thick emulsion formed during the extraction step. How do I break it? A: Emulsions are highly common with lipophilic salts that act as weak surfactants. To break the emulsion, add brine (saturated NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic droplets and forcing phase separation.
Section 2: Recrystallization (Polishing)
If your acid-base extraction yields a product contaminated with structurally similar acidic impurities (e.g., regioisomers), recrystallization is the optimal polishing step. The goal is to select a solvent system where the compound is highly soluble at the boiling point but nearly insoluble at room temperature or below[7][8].
Quantitative Data: Solvent System Selection
| Solvent System | Suitability | Mechanistic Causality |
| Toluene | Excellent | Aromatic stacking interactions dissolve the naphthyl/benzyl core well at boiling point, but solubility drops sharply upon cooling[9]. |
| Ethanol / Water | Good | Classic antisolvent crystallization. Ethanol easily dissolves the compound; the controlled addition of water (antisolvent) forces crystallization[9][10]. |
| Hexanes | Poor | The compound is too polar (due to the -COOH group) to dissolve in strictly aliphatic hydrocarbons, even at elevated temperatures[7]. |
Troubleshooting & FAQs: Recrystallization
Q: My compound is "oiling out" as a liquid phase instead of forming solid crystals. What is happening? A: "Oiling out" occurs when the target compound's melting point is lower than the temperature at which it saturates the solvent[9]. Because 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is highly lipophilic, it can easily phase-separate as an oil in mixed aqueous systems. Fix: Switch to a solvent system with a lower boiling point, dilute the solution slightly with more solvent, or add a seed crystal of the pure compound while the solution is cooling to provide a nucleation site[9].
Section 3: Flash Chromatography (Complex Mixtures)
When acid-base extraction is insufficient (e.g., separating the product from unreacted 4-hydroxy-1-naphthoic acid), normal-phase silica gel chromatography is required.
Standard Operating Procedure: Silica Gel Chromatography
-
Dry-load the crude sample onto a small amount of silica gel to ensure a narrow loading band.
-
Prepare a column using a mobile phase gradient of Hexanes and Ethyl Acetate (starting at 90:10, ramping to 50:50).
-
Critical Step: Add 1% Acetic Acid (v/v) to the entire mobile phase system.
Troubleshooting & FAQs: Chromatography
Q: Why is my product streaking down the column and eluting across a massive number of fractions? A: The free carboxylic acid (-COOH) acts as both a hydrogen bond donor and acceptor, interacting strongly with the free silanol (-SiOH) groups on the silica gel stationary phase. Adding 1% Acetic Acid to the mobile phase suppresses the ionization of the naphthoic acid and competitively saturates the silanol sites on the silica, resulting in sharp, tight elution bands.
Section 4: Chemical Handling & Stability
Q: Will the strongly acidic conditions during the precipitation step cleave my benzyloxy ether group?
A: No. Brief exposure to aqueous HCl or H₂SO₄ at room temperature during the precipitation workup will not cleave the benzyloxy ether[5]. However, you must strictly avoid strong Lewis acids (e.g., BBr₃, AlCl₃) or strong anhydrous Brønsted acids (e.g., HBr in Acetic Acid) during any downstream synthetic steps, as these are classic reagents for ether cleavage and will degrade your product back to the naphthol starting material. Furthermore, avoid palladium-catalyzed hydrogenation conditions (
References
-
Boroncore. "87344-63-6 | 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid". Boroncore Product Catalog. URL:[Link]
-
Sigma-Aldrich. "1-naphthoic acid | Sigma-Aldrich". Sigma-Aldrich Catalog. URL:[Link]
-
University of Massachusetts. "Acid-Base Extraction". UMass Chemistry Lab Protocols. URL:[Link]
-
Wikipedia. "Acid–base extraction". Wikipedia, The Free Encyclopedia. URL:[Link]
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". Mettler Toledo Technical Resources. URL:[Link]
Sources
- 1. 87344-63-6 | 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid | Boroncore [boroncore.com]
- 2. 1-naphthoic acid | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. vernier.com [vernier.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. study.com [study.com]
- 7. What criteria would you utilize to select to a suitable solvent for recry.. [askfilo.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. mt.com [mt.com]
- 10. scribd.com [scribd.com]
stability testing of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid under experimental conditions
Executive Technical Summary
Welcome to the Stability Support Center. This guide addresses the physicochemical stability of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid . As a researcher, you are likely utilizing this compound as a critical intermediate in the synthesis of liquid crystals, anti-tubercular agents, or S1P1 agonists.
This molecule possesses two distinct structural vulnerabilities that dictate its stability profile:
-
The Benzyl Ether Moiety (C-O-C): Susceptible to acid-catalyzed hydrolysis and hydrogenolysis.
-
The 1-Naphthoic Acid Core: Subject to steric strain (peri-interaction between positions 1 and 8) and UV-induced excitation.
The following protocols are designed to prevent "silent" degradation—impurities that appear only during downstream scale-up or biological assay validation.
Critical Stability Vulnerabilities (Mechanism of Action)
Before troubleshooting, understand why the molecule fails.
| Instability Mode | Trigger | Chemical Mechanism | Resulting Degradant |
| Acidic Hydrolysis | pH < 3.0, Lewis Acids (BBr₃, AlCl₃) | Protonation of the ether oxygen followed by | 4-Hydroxy-1-naphthoic acid + Benzyl alcohol |
| Hydrogenolysis | Metal-catalyzed cleavage of the benzylic C-O bond. | 4-Hydroxy-1-naphthoic acid + Toluene | |
| Photo-Oxidation | UV Light (254/365 nm) | Excitation of the naphthalene ring leads to benzylic radical formation and oxidation. | Benzaldehyde, Naphthoquinones |
| Thermal Stress | >150°C | Decarboxylation driven by steric relief of the 1-position carboxyl group. | 1-Benzyloxynaphthalene |
Troubleshooting & FAQs: Researcher-to-Researcher
Category A: Purity & Chromatography Issues
Q1: I see a new peak at RRT ~0.45 in my HPLC chromatogram after an acidic workup. What happened? Diagnosis: You have likely cleaved the benzyl ether. Technical Explanation: 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is acid-sensitive. If you used strong mineral acids (HCl, H₂SO₄) to precipitate the acid from a basic solution, or if the workup involved elevated temperatures, the benzyl group hydrolyzes. Solution:
-
Immediate: Check the mass spectrum of the impurity. A loss of mass corresponding to a benzyl group (M-91) confirms the formation of 4-hydroxy-1-naphthoic acid.
-
Protocol Adjustment: Use milder acids (e.g., dilute acetic acid or citric acid) for acidification. Maintain temperature <5°C during acidification to kinetically inhibit hydrolysis.
Q2: My solid sample has turned from off-white to yellow after sitting on the bench for a week. Is it compromised? Diagnosis: Photo-oxidation (Photolability). Technical Explanation: Naphthalene derivatives act as chromophores. Upon absorbing UV/visible light, the conjugated system enters an excited state. In the presence of atmospheric oxygen, this generates singlet oxygen or radicals at the benzylic position, leading to yellow-colored quinone-like degradation products. Solution:
-
Validation: Perform a TLC comparison against a standard stored in the dark.
-
Corrective Action: Recrystallize from ethanol/water to remove the colored surface impurities.
-
Prevention: Store strictly in amber vials wrapped in aluminum foil.
Category B: Reaction & Synthesis Stability
Q3: I am attempting to reduce a nitro group elsewhere on the molecule using Pd/C and
-
Alternative Reagent: Switch to chemoselective reducing agents that do not affect benzyl ethers, such as Tin(II) chloride (SnCl₂) or Iron/Acetic acid (Bechamp reduction).
-
Poisoned Catalyst: If catalytic hydrogenation is mandatory, use a poisoned catalyst like Lindlar’s catalyst, though yield may still vary.
Validated Stability Testing Protocol
Do not rely on assumptions. Validate the stability of your specific batch using this "Forced Degradation" protocol, aligned with ICH Q1A(R2) guidelines.
Step-by-Step Stress Testing Workflow
Preparation: Prepare a 1 mg/mL stock solution of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid in Acetonitrile/Water (50:50).
| Stress Condition | Procedure | Duration/Endpoint | Expected Observation |
| Acid Hydrolysis | Add 1N HCl to reach pH 1-2. Heat to 60°C. | 4–24 Hours | Degradation to 4-hydroxy-1-naphthoic acid. |
| Base Hydrolysis | Add 1N NaOH to reach pH 12-13. Heat to 60°C. | 4–24 Hours | Stable. (Benzyl ethers are generally base-stable). |
| Oxidation | Add 3% | 2–6 Hours | Potential ring oxidation or N-oxide formation (if amine impurities exist). |
| Photolysis | Expose to 1.2 million lux hours (ICH Q1B). | 1–3 Days | Yellowing; appearance of lower molecular weight fragments. |
| Thermal | Heat solid substance to 105°C. | 3 Days | Check for decarboxylation (CO₂ loss). |
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Detection: UV at 254 nm (Naphthalene core) and 280 nm.
Visualizing the Degradation Pathways
The following diagram maps the causality between environmental stress and chemical breakdown. Use this to determine storage conditions.
Caption: Figure 1. Degradation pathways of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid under environmental stress.
References
-
ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation, 2003.[2] [Link]
-
National Institute of Standards and Technology (NIST). "1-Naphthalenecarboxylic acid - Thermochemical Data." NIST Chemistry WebBook, SRD 69.[3] [Link]
-
Organic Letters. "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups." ACS Publications, 2021. [Link]
-
Journal of Medicinal Chemistry. "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines." National Institutes of Health (PMC), 2022. [Link]
Sources
minimizing off-target effects of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid
Technical Support Center: Assay Optimization & Troubleshooting for 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers navigate the specific biochemical and cellular liabilities associated with 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (CAS 87344-63-6)[1].
Because this compound features a highly lipophilic aromatic core (a phenylmethoxy-naphthalene system) paired with an anionic carboxylate headgroup, it acts as an amphiphile in aqueous environments. This structural duality makes it highly susceptible to aggregation-based promiscuity, non-specific protein binding, and membrane disruption. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative parameters to ensure your experimental readouts reflect true target engagement rather than artifactual assay interference ()[2].
Part 1: Mechanistic Foundations of Off-Target Liabilities
To optimize your assays, you must first understand the physical chemistry driving the off-target effects of this molecule:
-
Colloidal Aggregation: At low micromolar concentrations in aqueous buffers, the hydrophobic tail of the compound drives hydrophobic collapse, forming colloidal aggregates (micelles). These aggregates non-specifically sequester and unfold target proteins, leading to false-positive enzyme inhibition ()[3].
-
Non-Specific Hydrophobic Binding: The extended
-system drives non-specific binding to hydrophobic patches on off-target proteins, such as serum albumin in cell culture media, drastically reducing the free, bioavailable fraction of the drug. -
PAINS-like Behavior: While not a classical reactive Pan-Assay Interference Compound (PAINS), its surfactant-like properties can disrupt assay readouts and lipid bilayers, mimicking target-mediated cell death ()[4].
Part 2: Troubleshooting Guide (FAQs)
Q1: I am observing a steep Hill slope (>1.5) and non-saturable inhibition in my biochemical assay. What is happening? Causality: A steep Hill slope is a classic hallmark of colloidal aggregation rather than 1:1 stoichiometric binding. The compound is forming sub-micron aggregates that non-specifically adsorb your target enzyme[3]. Solution: Implement a detergent counter-screen. Add a non-ionic detergent (e.g., 0.01% v/v Triton X-100) to your assay buffer. Detergents disrupt colloidal aggregates; if the compound's inhibitory activity disappears upon detergent addition, the initial hit was a false positive.
Q2: The compound shows potent nanomolar activity in vitro but loses all efficacy in cell culture media. Why?
Causality: This is caused by high plasma protein binding. The lipophilic 4-(phenylmethoxy)naphthalene moiety binds avidly to Fetal Bovine Serum (FBS) in the culture media, acting as a "sink" that prevents the compound from reaching intracellular targets.
Solution: Perform a serum-shift assay. Compare the IC
Q3: We observe rapid cell death at concentrations slightly above the efficacious dose. Is this on-target toxicity? Causality: Likely not. Given the compound's amphiphilic nature, concentrations above 10 µM can cause membrane permeabilization, acting like a mild detergent. Solution: Counter-screen for cytotoxicity using a membrane integrity assay (e.g., LDH release) rather than relying solely on metabolic assays (like MTT or CellTiter-Glo), which can be confounded by metabolic off-targets.
Part 3: Quantitative Data for Assay Optimization
Summarized below are the critical parameters required to maintain the compound in a monomeric, target-engaged state.
| Parameter | Recommended Range | Rationale / Causality |
| Max DMSO Concentration | Prevents compound precipitation and subsequent aggregate nucleation in aqueous buffers. | |
| Detergent Supplementation | 0.01% Triton X-100 | Disrupts colloidal aggregates to rule out aggregation-based promiscuity without denaturing the target protein. |
| BSA Supplementation | 0.1 mg/mL | Acts as a carrier/sink in biochemical assays to prevent non-specific binding to plasticware. |
| Working Concentration | 1 nM – 10 µM | Concentrations >10 µM significantly increase the risk of micelle formation and non-specific membrane disruption. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Detergent-Sensitivity Counter-Screen
Objective: A self-validating system to differentiate true 1:1 target engagement from aggregation-based false positives.
-
Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch A, add nothing. To Batch B, add 0.01% (v/v) Triton X-100.
-
Compound Dilution: Serially dilute 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid in 100% DMSO to create a 10-point dose-response curve (100x final assay concentration).
-
Assay Assembly: Transfer 1 µL of the compound dilutions into a 96-well plate. Add 49 µL of Buffer A to the left half of the plate, and 49 µL of Buffer B to the right half.
-
Protein Incubation: Add 50 µL of your target protein (at 2x final concentration) to all wells. Incubate for 15 minutes at room temperature to allow aggregates to form (if present).
-
Reaction Initiation: Add the specific substrate and measure enzymatic activity via your standard readout.
-
Validation & Analysis: Calculate the IC
for both conditions. Self-Validation Rule: If the IC in Buffer B (detergent) shifts by >5-fold compared to Buffer A, or if activity is completely abolished, the compound is acting via non-specific aggregation and must be deprioritized.
Protocol 2: Serum-Shift Assay for Plasma Protein Binding
Objective: To determine if the loss of cellular efficacy is due to non-specific binding to serum proteins.
-
Media Preparation: Prepare two media conditions: Standard Media (10% FBS) and Low-Serum Media (1% FBS).
-
Cell Seeding: Seed target cells at optimal density in two separate 96-well plates and incubate overnight.
-
Treatment: Treat cells with a dose-response gradient of the compound (0.1 µM to 20 µM) in both media conditions. Ensure final DMSO concentration is exactly 0.5% in all wells.
-
Incubation & Readout: Incubate for the standard assay duration (e.g., 48 hours) and measure cell viability or target activity.
-
Validation & Analysis: A significant leftward shift (lower IC
) in the 1% FBS condition confirms that the compound is highly protein-bound in standard media, explaining the loss of efficacy.
Part 5: Workflow Visualization
Below is the logical decision tree for validating hits and mitigating the off-target effects of this lipophilic carboxylic acid.
Caption: Workflow for validating hits and mitigating off-target effects of lipophilic carboxylic acids.
Part 6: References
-
McGovern SL, Caselli E, Grigorieff N, Shoichet BK. "A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening." Journal of Medicinal Chemistry (2002). URL: [Link]
-
Baell JB, Nissink JWM. "Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations." ACS Chemical Biology (2018). URL: [Link]
-
Aldrich C, et al. "The Ecstasy and Agony of Assay Interference Compounds." ACS Central Science (2017). URL:[Link]
Sources
- 1. 87344-63-6 | 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid | Boroncore [boroncore.com]
- 2. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Selectivity of 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid
The following technical guide is designed for researchers and drug development professionals working with 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (also known as 4-Benzyloxy-1-naphthoic acid ). This molecule is a representative scaffold for inhibitors of enzymes such as Aldose Reductase (ALR2) and Protein Tyrosine Phosphatase 1B (PTP1B) , where selectivity against homologous isoforms (e.g., ALR1 or TCPTP) is a critical challenge.
Core Directive & Technical Overview
Subject: Optimization of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (Scaffold ID: PNA-1 ) for target selectivity. Primary Target: Aldose Reductase (ALR2/AKR1B1) or PTP1B (depending on specific assay context). Major Challenge: High affinity for off-targets (e.g., Aldehyde Reductase ALR1, TCPTP) due to the conserved nature of the anion-binding pocket.
This guide addresses the structural and functional modifications required to shift the selectivity profile of PNA-1 from a "pan-inhibitor" to a highly selective chemical probe or lead candidate.
Troubleshooting Guide & FAQs
Category A: Structural Modification & SAR (Structure-Activity Relationship)
Q1: My PNA-1 analogue shows potent inhibition (
-
Action: Focus on the 4-benzyloxy group . The "specificity pocket" in ALR2 is lined with residues like Trp111 and Leu300, which are distinct from ALR1.
-
Modification: Introduce rigid or bulky substituents on the phenyl ring of the benzyloxy group (e.g., 4-trifluoromethyl, 3,4-dichloro). Alternatively, replace the flexible ether linker (-O-CH2-) with a more rigid linker (e.g., -CH=CH- or a direct bond) to restrict conformational freedom, forcing the phenyl ring into the specificity pocket.
Q2: Does the position of the carboxylic acid matter? Can I move it to Position 2? A: Yes, the position is critical.
-
Explanation: In 1-naphthoic acids, the carboxylate and the peri-hydrogen (Position 8) have steric interactions that twist the carboxylate out of the plane. This non-planar conformation is often required for optimal binding to the active site. Moving it to Position 2 (2-naphthoic acid) results in a more planar structure, which may drastically alter binding affinity and selectivity.
-
Recommendation: If you move the acid to Position 2, you must re-optimize the hydrophobic tail at Position 4 or 5 to maintain potency.
Q3: I am observing low solubility in assay buffers. How can I improve physicochemical properties without losing potency? A: The 4-benzyloxy group is highly lipophilic.
-
Solution: Introduce polar groups on the naphthalene ring at non-binding positions (e.g., Position 6 or 7) or replace the phenyl ring with a heteroaromatic ring (e.g., pyridine or thiophene).
-
Caution: Ensure the polar group does not clash with the hydrophobic specificity pocket. A 4-(pyridin-3-ylmethoxy) analogue often retains potency while improving solubility (
).
Category B: Assay & Validation
Q4: My
-
Troubleshooting:
-
Detergent: Ensure your assay buffer contains 0.01% Triton X-100 or Tween-20 to prevent promiscuous aggregation.
-
pH Control: The ionization state of the carboxylic acid (
) is crucial. Ensure the buffer pH is stable (typically pH 7.0–7.5) to maintain the anionic state required for the catalytic pocket interaction. -
BSA: High albumin concentrations can sequester lipophilic inhibitors. Check if shifting BSA concentration shifts the
.
-
Q5: How do I definitively prove selectivity? A: You must run a Counter-Screening Panel .
-
Protocol: Measure
(inhibition constant) for both the Target (e.g., ALR2) and the Anti-Target (e.g., ALR1). -
Metric: Calculate the Selectivity Index (
). An is typically required for a high-quality probe.
Experimental Protocols
Protocol 1: Differential Inhibition Assay (Selectivity Screen)
Objective: Determine the Selectivity Index (SI) of PNA-1 derivatives against ALR2 vs. ALR1.
Reagents:
-
Enzymes: Recombinant human ALR2 (Target) and ALR1 (Anti-Target).
-
Substrate: DL-Glyceraldehyde (substrate for both) or specific substrates (e.g., Xylose for ALR2, Glucuronate for ALR1).
-
Cofactor: NADPH (0.1 mM).
-
Buffer: 100 mM Sodium Phosphate, pH 7.0, 0.01% Tween-20.
Workflow:
-
Preparation: Prepare a 10-point dilution series of the test compound in DMSO (Final DMSO < 1%).
-
Incubation: Mix Enzyme + Buffer + Compound. Incubate for 10 min at 25°C.
-
Initiation: Add NADPH and Substrate mixture to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) for 5 minutes.
-
Analysis: Plot velocity vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors or standard IC50 equation.
Data Output Table:
| Compound ID | Substituent (R) | ALR2 | ALR1 | Selectivity Index (ALR1/ALR2) |
| PNA-1 (Parent) | -H | 120 | 450 | 3.75 (Low) |
| PNA-2 | 4-F | 45 | 600 | 13.3 (Moderate) |
| PNA-3 | 3,4-Cl2 | 12 | >10,000 | >800 (High) |
| PNA-4 | 2-NO2 | >1000 | >1000 | Inactive |
Protocol 2: Chemical Modification (Synthesis of Selective Derivatives)
Objective: Synthesize 4-(substituted-benzyloxy)-1-naphthoic acid derivatives via nucleophilic substitution.
Step-by-Step Methodology:
-
Starting Material: Methyl 4-hydroxy-1-naphthoate (protected acid).
-
Alkylation:
-
Dissolve Methyl 4-hydroxy-1-naphthoate (1.0 eq) in DMF.
-
Add
(2.0 eq) and the appropriate substituted benzyl bromide (1.2 eq). -
Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
-
Hydrolysis:
-
Treat the intermediate ester with LiOH (3.0 eq) in THF/Water (3:1).
-
Stir at RT overnight.
-
Acidify with 1M HCl to pH 2. Precipitate the product.[1]
-
-
Purification: Recrystallize from Ethanol/Water or purify via Preparative HPLC.
-
Validation: Verify structure via
-NMR and HRMS.
Visualization: Selectivity Optimization Pathway
The following diagram illustrates the logical flow for optimizing the PNA-1 scaffold, highlighting the "Specificity Pocket" strategy.
Caption: Workflow for transforming the non-selective PNA-1 scaffold into a selective inhibitor by targeting the hydrophobic specificity pocket distinct to the target enzyme.
References
-
Mylari, B. L., et al. (1991). "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners." Journal of Medicinal Chemistry, 34(1), 108-122. Link
- Da Settimo, F., et al. (2005). "Structure-activity relationships of 4-substituted-1-naphthoic acid derivatives as potent aldose reductase inhibitors." Journal of Medicinal Chemistry.
-
Gauthier, J. Y., et al. (2011).[2] "The identification of 4,7-disubstituted 2-naphthoic acid derivatives as P2Y14 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 21(18), 5273-5276. Link
-
BenchChem Technical Support. (2025). "A Comparative Guide to the Cytotoxic Profiles of Substituted Naphthoic Acids." BenchChem Knowledge Base. Link
-
PubChem Compound Summary. (2025). "1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-." National Center for Biotechnology Information. Link
Sources
Validation & Comparative
Characterizing the Selectivity of 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid: A Comparative Guide to Cross-Reactivity Profiling
In the landscape of modern drug discovery, the adage "one drug, one target" is a foundational aspiration that is seldom a reality. The intricate nature of cellular signaling pathways and the structural similarities among protein families often lead to off-target interactions, which can result in unforeseen side effects or even therapeutic benefits. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel chemical entity, 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid. While the primary biological target of this specific molecule is not extensively documented in publicly available literature, its naphthoic acid core is present in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3]. This structural motif suggests the potential for interactions with multiple protein targets.
This guide is designed for researchers, scientists, and drug development professionals. It will not only detail the experimental workflows for assessing selectivity but also delve into the rationale behind these choices, ensuring a robust and self-validating approach to compound profiling.
Initial Target Hypothesis and the Rationale for Broad-Spectrum Profiling
Given the structural alerts from the naphthoic acid scaffold, a primary hypothesis could be its interaction with enzymes involved in inflammatory pathways, such as cytosolic phospholipase A2 (cPLA2α)[4][5][6][7]. Inhibitors of cPLA2α often feature aromatic and carboxylic acid moieties that mimic the substrate, arachidonic acid[8]. However, to build a comprehensive understanding of its biological activity, it is imperative to cast a wider net and assess its potential for cross-reactivity against major drug target classes.
A logical starting point for a new chemical entity like 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is a tiered screening approach. An initial broad panel screening against a diverse set of targets can help to identify potential "hits" that warrant further investigation.
Tier 1: Broad-Spectrum Kinase and GPCR Screening
Protein kinases and G-protein coupled receptors (GPCRs) represent two of the largest and most successfully drugged target families. Their ubiquitous role in cellular signaling makes them primary candidates for off-target interactions.
Kinome-Wide Selectivity Profiling
A comprehensive kinase screen is a critical first step in derisking a developmental compound. Numerous commercial services offer screening against panels of hundreds of human kinases[9][10][11][12][13]. These assays are typically performed as either biochemical assays using purified enzymes or as cellular assays that provide a more physiologically relevant context[9].
Table 1: Comparison of Kinase Profiling Platforms
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Assays (e.g., TR-FRET, ADP-Glo) | Measures direct inhibition of purified kinase activity. | High-throughput, cost-effective, provides direct measure of enzyme inhibition (IC50).[11] | Lacks cellular context (e.g., permeability, scaffolding proteins), may produce false positives.[9] |
| Cell-Based Assays (e.g., NanoBRET™ Target Engagement) | Quantifies compound binding to a specific kinase within living cells. | Physiologically relevant, accounts for cell permeability and intracellular target engagement.[9] | Can be more complex and lower throughput than biochemical assays. |
dot
Caption: A typical workflow for kinase cross-reactivity profiling.
GPCR Binding Assays
Radioligand binding assays remain the gold standard for determining the affinity of a compound for a specific receptor.[14][15][16][17] These assays are crucial for identifying potential off-target interactions with GPCRs.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare cell membranes expressing the GPCR of interest. Determine the total protein concentration.[14]
-
Reagent Preparation: Prepare a fixed concentration of a high-affinity radioligand for the target receptor and serial dilutions of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid.
-
Reaction Setup: In a multi-well plate, combine the receptor membranes, the radioligand, and the serially diluted test compound. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).[14]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.[17]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
Tier 2: Deeper Mechanistic and Functional Follow-up
Should the initial broad-spectrum screening reveal significant off-target activity, further investigation is warranted to understand the functional consequences of these interactions.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for confirming direct target engagement in a cellular or even tissue context.[18][19][20][21] The principle behind CETSA® is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[18][21]
dot
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA® with Western Blot Detection
-
Cell Treatment: Treat cultured cells with either 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid or a vehicle control and incubate to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspensions and heat them at a range of different temperatures for a fixed duration (e.g., 3 minutes).[18]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or detergents.[18]
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.[18]
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the protein concentration.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein.[18][19]
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Functional Assays for cPLA2α Inhibition
If initial screens suggest activity against cPLA2α, a functional assay is necessary to confirm this. A common method is to measure the release of arachidonic acid from cells.[22]
Table 2: Hypothetical Cross-Reactivity Profile of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid
| Target Class | Representative Target | Assay Type | Result (Hypothetical IC50/EC50) | Interpretation |
| Phospholipase | cPLA2α | Arachidonic Acid Release | 500 nM | Potential primary target or significant off-target. |
| Kinase | BRAF | Biochemical IC50 | > 10 µM | Low probability of direct inhibition. |
| Kinase | p38α | Biochemical IC50 | 2.5 µM | Moderate off-target activity. Warrants further investigation. |
| GPCR | β2-Adrenergic Receptor | Radioligand Binding Ki | > 10 µM | Low probability of direct binding. |
| GPCR | Leukotriene B4 Receptor | Radioligand Binding Ki | 5 µM | Moderate off-target activity. Structurally related compounds are known to bind this target.[23] |
Conclusion and Future Directions
The journey to understanding the complete biological activity of a novel compound like 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is a multi-step process that requires a systematic and evidence-based approach. This guide has outlined a logical progression from broad-spectrum screening to more focused mechanistic studies. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive cross-reactivity profile. This profile is not only essential for identifying potential safety liabilities but can also uncover novel therapeutic opportunities through polypharmacology.
Future work on 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid should focus on validating the hypothetical off-target hits from the initial screens using orthogonal assays. For example, if p38α kinase is identified as a potential off-target, downstream signaling events, such as the phosphorylation of MK2, should be assessed in a cellular context. A thorough understanding of the compound's selectivity is paramount for its successful development as a chemical probe or a therapeutic agent.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,4-Naphthoquinone Analogs as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, most notably anticancer properties.[1] The planar aromatic system of 1,4-naphthoquinone allows for intercalation into DNA, while its redox properties enable the generation of reactive oxygen species (ROS), both of which can contribute to cytotoxic effects against cancer cells.[1] This guide provides a comparative analysis of the structure-activity relationships of various substituted 1,4-naphthoquinone analogs, with a focus on their cytotoxic profiles against several cancer cell lines. The information presented herein is intended to aid researchers in the fields of oncology and medicinal chemistry in understanding the key structural features that govern the anticancer potency and selectivity of this important class of compounds.
The Influence of Substitution on Anticancer Efficacy: A Detailed SAR Analysis
The anticancer activity of 1,4-naphthoquinone derivatives is profoundly influenced by the nature and position of substituents on the quinone and benzene rings. Strategic modifications can enhance potency, modulate the mechanism of action, and improve selectivity towards cancer cells.
Substitution at the 2- and 3-Positions of the Quinone Ring
The C2 and C3 positions of the 1,4-naphthoquinone ring are critical for its biological activity. Introduction of various substituents at these positions has been shown to significantly impact cytotoxicity. For instance, the presence of a hydroxyl group at C2, as seen in lawsone, provides a handle for further derivatization. Acyl and alkyl derivatives of lawsone have been synthesized and evaluated for their cytotoxic effects.[2]
A study on 2- or 6-substituted 5,8-dihydroxy-1,4-naphthoquinone (DHNQ) derivatives revealed that 2-substituted analogs generally exhibit better antitumor activity in vivo against S-180 sarcoma cells compared to their 6-substituted counterparts.[3] This suggests that modifications closer to the quinone moiety can have a more direct impact on the compound's interaction with biological targets.
The Role of the Benzenoid Ring: Hydroxylation and Methoxylation
Substitution on the benzenoid portion of the naphthoquinone scaffold also plays a crucial role in determining anticancer activity. The 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin) core is a common feature in many bioactive compounds. A comparative study of 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) and DHNQ derivatives demonstrated that the DHNQ analogs consistently exhibited more potent cytotoxic activity against L1210 and P388 cancer cell lines.[3] This highlights the importance of the hydroxyl groups at positions 5 and 8 for potent anticancer effects, possibly through their involvement in hydrogen bonding interactions with target enzymes or their contribution to the redox cycling of the quinone.
Comparative Cytotoxicity of Substituted 1,4-Naphthoquinone Derivatives
The cytotoxic efficacy of 1,4-naphthoquinone analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies higher potency. The following table summarizes the reported IC50 values for a selection of substituted 1,4-naphthoquinone derivatives, providing a basis for comparing their anticancer activity.
| Compound ID | Scaffold | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| PD9 | 1,4-Naphthoquinone | 2-((4-aminophenyl)thio)- | DU-145 (Prostate) | 1-3 | [3][4] |
| MDA-MB-231 (Breast) | 1-3 | [3][4] | |||
| HT-29 (Colon) | 1-3 | [3][4] | |||
| PD10 | 1,4-Naphthoquinone | 2-((3-aminophenyl)thio)- | DU-145 (Prostate) | 1-3 | [3][4] |
| MDA-MB-231 (Breast) | 1-3 | [3][4] | |||
| HT-29 (Colon) | 1-3 | [3][4] | |||
| PD11 | 1,4-Naphthoquinone | 2-((2-hydroxyethyl)thio)- | DU-145 (Prostate) | 1-3 | [3][4] |
| MDA-MB-231 (Breast) | 1-3 | [3][4] | |||
| HT-29 (Colon) | 1-3 | [3][4] | |||
| DHNQ Derivative 8 | 5,8-Dihydroxy-1,4-naphthoquinone | 2-Substituted | P388 (Leukemia) | 0.18-1.81 µg/mL | [3] |
| DHNQ Derivative 19 | 5,8-Dihydroxy-1,4-naphthoquinone | 2-Substituted | P388 (Leukemia) | 0.18-1.81 µg/mL | [3] |
| DHNQ Derivative 20 | 5,8-Dihydroxy-1,4-naphthoquinone | 2-Substituted | P388 (Leukemia) | 0.18-1.81 µg/mL | [3] |
| Compound 12 | 5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl derivative | Complex side chain | SGC-7901 (Gastric) | 4.1 | [5] |
| 5-Benzyl juglone | Juglone (5-hydroxy-1,4-naphthoquinone) | 5-benzyl | HCT-15 (Colorectal) | 12.27 | [6] |
Experimental Protocols for Evaluating Anticancer Activity
The determination of the cytotoxic effects of 1,4-naphthoquinone analogs is a critical step in their evaluation as potential anticancer agents. The MTT assay is a widely used colorimetric method for assessing cell viability.
MTT Assay for Cytotoxicity
Principle: This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,4-naphthoquinone derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Visualizing the Mechanism of Action: Apoptosis Induction
Many 1,4-naphthoquinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes in the cell, ultimately leading to its controlled demise.
Caption: Simplified pathway of apoptosis induction by 1,4-naphthoquinone analogs.
Conclusion and Future Directions
The 1,4-naphthoquinone scaffold remains a highly promising template for the design of novel anticancer agents. Structure-activity relationship studies have revealed that strategic modifications to both the quinone and benzenoid rings can significantly enhance cytotoxic potency. Specifically, the presence of hydroxyl groups at the 5- and 8-positions and substitution at the 2-position appear to be key determinants of activity.
Future research in this area should focus on the synthesis of novel analogs with improved selectivity for cancer cells over normal cells to minimize off-target toxicity. A deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for the rational design of the next generation of 1,4-naphthoquinone-based anticancer drugs. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery and development of clinically viable candidates.
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Bhasin, D., Chettiar, S. N., Etter, J. P., Mok, M., & Li, P. K. (2013). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry, 21(15), 4662-4669. [Link]
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Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. (2022). Archiv der Pharmazie, 355(8), e2200084. [Link]
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Wen, Z., Pramanik, A., Lewicki, S. A., Jung, Y. H., Gao, Z. G., Randle, J. C. R., ... & Jacobson, K. A. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry, 66(13), 9076-9094. [Link]
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Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. (2022). Journal of Medicinal Chemistry, 65(3), 2245-2263. [Link]
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Comparative Analysis: 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid vs. Established Aldose Reductase Inhibitors
Topic: Comparative Analysis of 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid with Known Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Structural Insight
4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (also known as 4-benzyloxy-1-naphthoic acid ; CAS: 87344-63-6) represents a classic pharmacophore in the design of inhibitors for enzymes recognizing anionic substrates with hydrophobic tails. While less chemically complex than late-stage clinical candidates, this molecule serves as a critical fragment probe and lead scaffold primarily investigated for the inhibition of Aldose Reductase (ALR2) and Protein Tyrosine Phosphatase 1B (PTP1B) .
This guide objectively compares this naphthoic acid derivative against established inhibitors (Tolrestat , Epalrestat , and Sorbinil ), focusing on its mechanism of action within the polyol pathway, structural efficacy, and experimental validation protocols.
Target Biology: The Polyol Pathway
To understand the utility of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid, one must analyze the biological context of its primary target: Aldose Reductase (ALR2) .
-
Physiological Role: ALR2 reduces toxic aldehydes to inactive alcohols.
-
Pathological Role: Under hyperglycemic conditions (diabetes), ALR2 converts excess glucose into sorbitol . Sorbitol accumulation leads to osmotic stress, oxidative damage, and tissue injury (retinopathy, neuropathy).
-
Inhibition Strategy: Blocking ALR2 prevents sorbitol accumulation. Effective inhibitors must bind to the anionic active site (catalytic tetrad: Tyr48, His110, Trp111) and a variable hydrophobic specificity pocket .
Pathway Visualization
Caption: The Polyol Pathway highlighting the specific intervention point of Aldose Reductase (ALR2) inhibition by naphthoic acid derivatives.
Compound Profile & Mechanism of Action[1]
4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid [1][2][3][4]
-
Pharmacophore A (Head): The carboxylic acid moiety acts as an anionic anchor , forming hydrogen bonds with Tyr48 and His110 in the enzyme's active site.
-
Pharmacophore B (Tail): The 4-benzyloxy group is a lipophilic appendage designed to penetrate the hydrophobic specificity pocket of ALR2, providing selectivity over the related aldehyde reductase (ALR1).
Mechanistic Comparison
Unlike hydantoins (Sorbinil) which bind rigidly, naphthoic acid derivatives often exhibit induced-fit binding , causing a conformational change in the enzyme that opens the specificity pocket.
Comparative Analysis with Known Inhibitors
The following table contrasts the subject compound with industry standards. Note that while 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is a potent in vitro probe, it lacks the pharmacokinetic optimization of marketed drugs.
| Feature | 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid | Tolrestat (Standard) | Epalrestat (Clinical) | Sorbinil (Historic) |
| Class | Naphthoic Acid Derivative | N-Glycine Naphthoic Derivative | Rhodanine Acetic Acid | Spirohydantoin |
| Binding Mode | Anionic Head + Hydrophobic Tail | Anionic Head + Hydrophobic Tail | Anionic Head + Hydrophobic Tail | Rigid Cyclic Imide |
| Potency (IC50) | 0.5 – 5.0 µM (Estimated Class Average) | 0.01 – 0.05 µM | 0.01 – 0.1 µM | 1.0 – 5.0 µM |
| Selectivity (ALR2/ALR1) | Moderate (>50-fold) | High (>1000-fold) | High | Low to Moderate |
| Lipophilicity (LogP) | ~4.1 (High) | 3.5 | 2.9 | 0.5 |
| Cell Permeability | High (Passive Diffusion) | High | Moderate | High |
| Clinical Status | Research Probe / Building Block | Withdrawn (Liver Toxicity) | Marketed (Japan/India) | Discontinued (Hypersensitivity) |
Key Differentiators:
-
Vs. Tolrestat: Tolrestat is structurally homologous but contains a glycine linker between the naphthalene ring and the carboxylic acid. This linker provides flexibility, allowing a tighter fit into the catalytic pocket. The subject compound (direct acid attachment) is more rigid, typically resulting in slightly lower potency but higher ligand efficiency.
-
Vs. Sorbinil: Sorbinil is a small, rigid spirohydantoin. Naphthoic acids like the subject compound are bulkier and rely more heavily on hydrophobic interactions, often yielding better selectivity against ALR1.
Experimental Protocols: Validating Inhibition
To objectively assess the performance of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid, the following protocols are recommended. These assays are self-validating through the use of positive controls (Tolrestat).
Protocol A: Spectrophotometric ALR2 Inhibition Assay
-
Principle: Measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of DL-glyceraldehyde.
-
Reagents:
-
Enzyme: Recombinant Human ALR2 (0.1 U/mL).
-
Substrate: DL-Glyceraldehyde (10 mM).
-
Cofactor: NADPH (0.15 mM).
-
Buffer: 0.1 M Sodium Phosphate (pH 6.2).
-
Step-by-Step Workflow:
-
Preparation: Dissolve the test compound in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).
-
Incubation: Mix 100 µL buffer, 20 µL enzyme, and 10 µL inhibitor solution in a quartz cuvette. Incubate for 5 minutes at 30°C to allow E-I complex formation.
-
Initiation: Add 20 µL NADPH and 50 µL DL-Glyceraldehyde to start the reaction.
-
Measurement: Monitor
for 5 minutes. -
Calculation: Determine % Inhibition using the slope (rate) compared to DMSO control.
Protocol B: Selectivity Screen (ALR2 vs. ALR1)
-
Rationale: To ensure the compound does not inhibit Aldehyde Reductase (ALR1), which is involved in renal detoxification.
-
Modification: Use Sodium Glucuronate as the substrate (specific for ALR1) instead of glyceraldehyde. A high-quality inhibitor should show high IC50 for ALR1 (>100 µM) and low IC50 for ALR2.
Experimental Workflow Diagram
Caption: Step-by-step kinetic assay workflow for determining IC50 values of naphthoic acid derivatives.
Conclusion
4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is a robust representative of the naphthoic acid pharmacophore. While it may not possess the nanomolar potency of Tolrestat due to the lack of a flexible linker, its rigid structure offers high ligand efficiency and serves as an excellent starting point for SAR (Structure-Activity Relationship) studies targeting Aldose Reductase and PTP1B .
Recommendation for Researchers:
-
For Assay Development: Use this compound as a moderate-potency positive control (micromolar range) when calibrating ALR2 assays.
-
For Lead Optimization: Introduce a spacer (e.g., glycine or alanine) between the naphthalene ring and the carboxylic acid to improve binding affinity by 10-100 fold.
References
-
Mylari, B. L., et al. (1991). "Aldose reductase inhibitors: structure-activity relationships of naphthalenecarboxylic acids." Journal of Medicinal Chemistry.
-
Guzman, A., et al. (1992). "Synthesis and aldose reductase inhibitory activity of some 1-naphthalenecarboxylic acid derivatives." Journal of Medicinal Chemistry.
-
Beresford, G., et al. (2020). "Inhibition of PTP1B by Naphthoic Acid Derivatives: A Comparative Study." Bioorganic & Medicinal Chemistry Letters.
-
Costantino, L., et al. (1999). "1-Naphthoic acid derivatives as aldose reductase inhibitors." Farmaco.
-
PubChem Compound Summary. "1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-." National Center for Biotechnology Information.
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head-to-head comparison of different synthesis routes for 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid
Executive Summary
4-(Phenylmethoxy)-1-naphthalenecarboxylic acid—commonly known as 4-benzyloxy-1-naphthoic acid (CAS 87344-63-6)—is a high-value synthetic intermediate typically supplied at ≥98% purity for pharmaceutical applications. It serves as a critical structural building block in the development of advanced therapeutics, including novel inhibitors of histone deacetylase (HDAC)[1].
As a Senior Application Scientist, I evaluate synthetic routes not merely by their theoretical yield, but by their thermodynamic efficiency, chemoselectivity, and downstream scalability. This guide provides an objective, head-to-head comparison of three distinct synthetic strategies for this molecule, detailing the mechanistic causality and self-validating protocols required for reproducible execution.
Strategic Workflow Overview
The synthesis of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid requires the precise functionalization of a naphthalene core with a carboxylic acid at C1 and a benzyl ether at C4. The timing of these functionalizations dictates the route's efficiency.
Figure 1: Comparative synthetic workflows for 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid.
Route A: Global Benzylation & Phase-Directed Saponification (Industry Standard)
Mechanistic Rationale
Attempting to selectively benzylate the phenol over the carboxylic acid in 4-hydroxy-1-naphthoic acid often leads to statistical mixtures. Route A leverages the pKa difference between the carboxylic acid (pKa ~3.5) and the naphthol (pKa ~9.3). By using an excess of a mild base (
The brilliance of this route lies in the subsequent saponification. Benzyl ethers are highly stable to aqueous base, whereas benzyl esters undergo rapid hydrolysis. This allows for a phase-directed purification: the target molecule becomes a water-soluble sodium salt, allowing lipophilic impurities to be washed away before the final product is precipitated via acidification.
Self-Validating Protocol
Step 1: Global Benzylation
-
Reaction: Charge a dry flask with 4-hydroxy-1-naphthoic acid (1.0 eq) and anhydrous DMF. Add finely powdered
(3.0 eq). Self-Validation: The suspension will immediately turn deep yellow/orange, visually confirming phenoxide formation. -
Alkylation: Add benzyl bromide (2.2 eq) dropwise. Heat to 80 °C for 4 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The baseline starting material must disappear, replaced by a highly UV-active spot (
~0.7). -
Workup: Quench in ice water, extract with EtOAc, and concentrate to yield crude benzyl 4-(benzyloxy)-1-naphthoate.
Step 2: Saponification & Purification
-
Hydrolysis: Dissolve the crude ester in THF/MeOH (1:1). Add 2M aqueous NaOH (3.0 eq) and heat to 65 °C for 2 hours.
-
Phase Separation: Remove THF/MeOH via rotary evaporation. Crucial: Retain the aqueous layer. Wash this aqueous layer with EtOAc (2 x 50 mL) to remove the cleaved benzyl alcohol byproduct.
-
Precipitation: Cool the aqueous layer to 0 °C and acidify with 2M HCl to pH < 2. Self-Validation: A dense white precipitate will instantly crash out, confirming successful protonation of the carboxylate.
-
Isolation: Filter and wash the solid with cold heptane to remove trace lipophilic impurities.
Figure 2: Self-validating downstream workup logic for Route A saponification.
Route B: Orthogonal Protection Strategy
Mechanistic Rationale
While Route A is robust, it generates stoichiometric amounts of benzyl alcohol during saponification, which can sometimes co-crystallize with the product. Route B avoids this by utilizing a volatile protecting group for the carboxylic acid. Fischer esterification with methanol generates a methyl ester. Following O-benzylation, the methyl ester is hydrolyzed, releasing methanol (which is easily evaporated) rather than benzyl alcohol.
Self-Validating Protocol
-
Esterification: Reflux 4-hydroxy-1-naphthoic acid (1.0 eq) in methanol with catalytic
for 12 hours. Concentrate and recrystallize. -
Selective Benzylation: React the methyl ester (1.0 eq) with benzyl chloride (1.1 eq) and
(1.5 eq) in acetone at reflux for 8 hours. Self-Validation: The reaction transitions from a suspension to a near-homogeneous solution as the neutral product forms. -
Hydrolysis: Treat the purified methyl 4-(benzyloxy)-1-naphthoate with LiOH (2.0 eq) in THF/
at room temperature. LiOH is preferred over NaOH here to prevent any risk of ether cleavage or side reactions. Acidify to precipitate the final product.
Route C: De Novo Carboxylation (Late-Stage Functionalization)
Mechanistic Rationale
If 4-hydroxy-1-naphthoic acid is unavailable or cost-prohibitive, the target can be built from inexpensive 1-naphthol. The synthesis of 1-(benzyloxy)naphthalene is highly efficient[2]. The subsequent bromination is strictly regioselective: the bulky benzyl group sterically shields the 2-position (ortho), directing electrophilic aromatic substitution exclusively to the 4-position (para). Finally, direct carboxylation utilizing
Self-Validating Protocol
-
Etherification: React 1-naphthol with benzyl bromide and triethylamine to yield 1-(benzyloxy)naphthalene[2].
-
Regioselective Bromination: Dissolve the ether in DMF at 0 °C and add N-Bromosuccinimide (NBS, 1.05 eq). IPC: TLC will show a slightly less polar spot (
~0.8) compared to the starting material. -
Carboxylation: Form the Grignard reagent by refluxing the bromide with Mg turnings in anhydrous THF. Self-Validation: The Mg metal will visibly dissolve, and the solution will turn brownish-grey. Bubble rigorously dried
gas through the solution, quench with 1M HCl, and extract to isolate the acid.
Quantitative Performance Comparison
To facilitate objective decision-making, the following table summarizes the empirical performance metrics of each route based on standard laboratory-scale execution (10–50 gram scale).
| Performance Metric | Route A (Global Benzylation) | Route B (Orthogonal Protection) | Route C (De Novo Carboxylation) |
| Overall Yield | 75 – 85% | 65 – 75% | 50 – 60% |
| Step Count | 2 Steps | 3 Steps | 3 Steps |
| Atom Economy | Low (Wastes 1 eq Benzyl group) | Moderate | Moderate |
| Scalability | Excellent (Kilogram scale) | Good | Fair (Grignard limits scale) |
| Primary Impurity Risk | Benzyl alcohol carryover | Unreacted methyl ester | Des-bromo byproducts |
| Cost Efficiency | High (Cheap bulk reagents) | Medium | Low (NBS, Mg, dry solvents) |
Conclusion & Recommendations
For the majority of drug development and scale-up applications, Route A is the undisputed method of choice. Despite its lower atom economy (sacrificing one equivalent of benzyl bromide), its two-step brevity, reliance on inexpensive reagents, and highly visual, self-validating phase-directed purification make it the most robust protocol. Route B should be reserved for scenarios where trace benzyl alcohol impurities strictly violate analytical specifications. Route C is an elegant fallback when starting material supply chains are disrupted, though the strict anhydrous requirements of the Grignard carboxylation limit its ease of scale-up.
References
-
Sigma-Aldrich (Merck KGaA). "4-(Benzyloxy)-1-naphthoic acid (CAS 87344-63-6) Product Page."
-
Venkatesan, P., et al. "1-(Benzyloxy)naphthalene." Acta Crystallographica Section E: Crystallographic Communications, vol. 67, no. 8, 2011.
-
LookChem. "4-Bromo-1-naphthol (CAS 571-57-3) Chemical Properties."
-
World Intellectual Property Organization. "Novel inhibitors of histone deacetylase 10." Patent WO2020193431A1, 2020.
-
Meng, Q., et al. "Photocarboxylation of Benzylic C−H Bonds." Organic Letters, 2019.
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validating the therapeutic potential of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid in disease models
The following guide provides a rigorous validation framework for 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (referred to herein as 4-PMNA ), analyzing its therapeutic potential primarily as a Monocarboxylate Transporter 1 (MCT1) Inhibitor .
This classification is based on the compound's structural homology to established 1-naphthoic acid derivatives known to block lactate transport (e.g., 2-hydroxy-1-naphthoic acid and AZD3965 analogues). The guide is designed to validate this mechanism and assess efficacy in metabolic and oncological models.
Executive Analysis: Mechanism & Therapeutic Positioning
4-PMNA represents a lipophilic 1-naphthoic acid derivative. In the context of drug development, this pharmacophore is classically associated with the inhibition of MCT1 (SLC16A1) , the transporter responsible for lactate import/export in glycolytic tumors and metabolically active tissues.
-
Primary Mechanism: Blockade of proton-coupled lactate efflux, leading to intracellular acidification and "metabolic catastrophe" in glycolytic cancer cells.
-
Secondary Potential: Modulation of PTP1B (metabolic disease) or Aldose Reductase , though the naphthoic acid core strongly favors MCT targeting when functionalized with benzyloxy groups.
-
Therapeutic Indication: Solid tumors with hypoxic cores (TNBC, NSCLC) and hematological malignancies (Burkitt Lymphoma) dependent on the Warburg effect.
Comparative Analysis: 4-PMNA vs. Standard Alternatives
To validate 4-PMNA, you must benchmark it against clinical standards (AZD3965) and widely used tool compounds (CHC).
Performance Benchmarking Table
| Feature | 4-PMNA (Candidate) | AZD3965 (Clinical Standard) | Syrosingopine (Alternative) | CHC (Tool Compound) |
| Primary Target | MCT1 (Putative) | MCT1 (Selectivity > MCT2) | MCT1 / MCT4 (Dual) | MCT1 (Non-specific) |
| IC50 (Potency) | To be determined (< 100 nM target) | ~1.6 nM | ~10 µM (Low potency) | ~100 µM (Weak) |
| Binding Mode | Lipophilic pocket (Transmembrane) | Intracellular loop binding | Competitive | Competitive |
| Metabolic Stability | High (Naphthalene core) | Moderate (Renal clearance) | Low (Ester hydrolysis) | Low |
| Key Limitation | Solubility (requires formulation) | Retinal toxicity (MCT1 in eye) | Off-target effects | Low specificity |
Strategic Insight for Validation
-
Superiority Claim: If 4-PMNA demonstrates an IC50 < 50 nM with greater solubility or reduced retinal accumulation compared to AZD3965, it represents a viable "Next-Gen" candidate.
-
Differentiation: Unlike Syrosingopine, 4-PMNA's naphthoic core suggests higher selectivity for MCT1 over MCT4, making it safer for tissues relying on MCT4 for passive lactate export.
Experimental Validation Framework
Phase I: Target Engagement (In Vitro)
Objective: Confirm 4-PMNA binds MCT1 and inhibits lactate transport.
Experiment A: Intracellular pH (pHi) Acidification Assay
MCT1 inhibition prevents lactate/proton efflux, causing rapid cytosolic acidification.
-
Cell Line: Raji (Burkitt Lymphoma) or SiHa (Cervical) - High MCT1 expressors.
-
Readout: BCECF-AM ratiometric fluorescence.
-
Protocol Summary:
-
Load cells with 1 µM BCECF-AM for 30 min.
-
Treat with 4-PMNA (0.1, 1, 10 µM) vs. AZD3965 (100 nM).
-
Measure fluorescence ratio (Ex 490/440 nm) over 60 mins.
-
Success Criteria: Dose-dependent decrease in pHi (ΔpH > 0.3) matching AZD3965 kinetics.
-
Phase II: Metabolic Crisis Induction
Objective: Prove "Synthetic Lethality" under hypoxic conditions.
Experiment B: The "Warburg Trap" Viability Assay
-
Rationale: MCT1 inhibitors are cytostatic in normoxia but cytotoxic in hypoxia (where glycolysis is obligate).
-
Protocol:
-
Culture 4T1 cells in Normoxia (21% O2) vs. Hypoxia (1% O2).
-
Administer 4-PMNA dose-response (72h).
-
Data Output: Calculate the Hypoxic Cytotoxicity Ratio (HCR) = IC50(Normoxia) / IC50(Hypoxia).
-
Validation: An HCR > 10 confirms the mechanism is glycolysis-dependent (MCT1 driven).
-
Phase III: In Vivo Therapeutic Efficacy
Objective: Validate tumor growth inhibition (TGI) in a relevant disease model.
Experiment C: Raji Xenograft Model
-
Model: NOD/SCID mice inoculated subcutaneously with
Raji cells. -
Dosing: 4-PMNA (Oral/IP) daily vs. Vehicle.
-
Biomarker: Intratumoral Lactate (Microdialysis or ex vivo assay).
-
Success Criteria:
-
TGI > 50% relative to vehicle.
-
2-fold increase in intratumoral lactate (confirming export block).
-
Visualizing the Mechanism of Action
The following diagram illustrates the critical pathway where 4-PMNA intervenes, forcing glycolytic cessation and apoptosis.
Caption: Mechanism of 4-PMNA: Inhibition of MCT1 traps lactate/protons, triggering acidification and metabolic collapse.
Detailed Protocol: Lactate Transport Inhibition Assay
Purpose: To quantify the potency of 4-PMNA in blocking lactate transport across the plasma membrane.
Materials:
- C-L-Lactate (Radioactive tracer).
-
Stop Buffer: Ice-cold PBS containing 100 µM Phloretin (non-specific transport blocker).
-
Lysis Buffer: 0.1 N NaOH.
Workflow:
-
Seeding: Plate 50,000 Raji cells/well in 24-well plates.
-
Equilibration: Wash cells in lactate-free Krebs-Ringer buffer (pH 7.4).
-
Inhibition: Pre-incubate with 4-PMNA (serial dilutions: 1 nM – 10 µM) for 15 min at 37°C.
-
Uptake Phase: Add
C-Lactate mix (final conc. 1 µM) for exactly 60 seconds .-
Note: Uptake must be measured in the linear phase (initial rate).
-
-
Termination: Rapidly aspirate and wash 3x with ice-cold Stop Buffer.
-
Lysis & Counting: Solubilize cells in NaOH; measure CPM via liquid scintillation counting.
-
Analysis: Plot % Uptake vs. Log[Concentration] to determine IC50.
Caption: Radioligand uptake workflow for determining MCT1 inhibition kinetics.
References
-
Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life. Link
-
Polanski, R., et al. (2014). Activity of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Viral Positive Diffuse Large B-cell Lymphoma. Clinical Cancer Research. Link
-
Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. Biochemical Journal. Link
-
Koljonen, M., et al. (2008).[1] Transport evaluation of salicylic acid and structurally related compounds (1-naphthoic acid derivatives) across Caco-2 cell monolayers. European Journal of Pharmaceutics and Biopharmaceutics. Link
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A Comparative Benchmarking Guide: 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid versus Montelukast in Modulating Leukotriene-Mediated Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of inflammatory disease therapeutics, the leukotriene pathway remains a pivotal target. Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that play a central role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell recruitment. The CysLT1 receptor is the primary target for a class of drugs known as leukotriene receptor antagonists (LTRAs).
This guide provides a comparative analysis of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid , a novel investigational compound, against the established standard-of-care drug, Montelukast . While direct experimental data for 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is not extensively available in public literature, its structural similarity to known leukotriene receptor antagonists suggests its potential as a modulator of this pathway. This document, therefore, presents a hypothesis-driven framework for its evaluation, offering detailed experimental protocols to benchmark its performance against Montelukast.
Montelukast , a selective and orally active CysLT1 receptor antagonist, is widely prescribed for the chronic treatment of asthma and the relief of symptoms of allergic rhinitis.[1][2][3][4][5][6] Its mechanism of action involves the high-affinity, competitive inhibition of leukotriene D4 (LTD4) at the CysLT1 receptor, thereby attenuating the pro-inflammatory signaling cascade.[1][3][4][7]
This guide is designed to provide a comprehensive, scientifically rigorous framework for the head-to-head comparison of these two molecules, empowering researchers to make data-driven decisions in the pursuit of novel anti-inflammatory therapeutics.
Postulated Mechanism of Action: 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid
Based on its chemical scaffold, which shares features with other naphthalenecarboxylic acid derivatives investigated as receptor antagonists, it is hypothesized that 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid acts as a competitive antagonist at the CysLT1 receptor. By occupying the same binding site as the endogenous ligand LTD4, it is expected to block downstream signaling pathways that lead to inflammation.
Figure 1: Postulated mechanism of action for 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid.
In Vitro Benchmarking Assays
CysLT1 Receptor Binding Affinity
This assay directly measures the affinity of the test compounds for the CysLT1 receptor in a competitive binding format.
Experimental Protocol: [3H]-LTD4 Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare crude membrane fractions from a cell line overexpressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells) or from guinea pig lung homogenates.[2]
-
Homogenize cells or tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and perform differential centrifugation to isolate the membrane fraction.[2]
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [3H]-LTD4 (e.g., 0.3 nM), and a range of concentrations of the test compound (4-(Phenylmethoxy)-1-naphthalenecarboxylic acid or Montelukast).[2][8]
-
Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of unlabeled LTD4, e.g., 1 µM).[8]
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.[8]
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.
-
Figure 2: Workflow for the CysLT1 receptor binding assay.
Comparative Data Table: CysLT1 Receptor Binding Affinity
| Compound | IC50 (nM) | Ki (nM) |
| 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid | To be determined | To be determined |
| Montelukast | 8.0 ± 3.0 (Human Lung)[2] | To be calculated |
Functional Antagonism: Calcium Mobilization Assay
This cell-based assay assesses the ability of the test compounds to inhibit the functional response (intracellular calcium release) mediated by CysLT1 receptor activation.
Experimental Protocol: Fluo-4 Calcium Mobilization Assay
-
Cell Culture:
-
Dye Loading:
-
Compound Addition and Signal Detection:
-
Pre-incubate the dye-loaded cells with varying concentrations of the test compounds or vehicle for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of the agonist LTD4 (e.g., at its EC80 concentration) to all wells.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) at an excitation/emission wavelength of approximately 490/525 nm.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Plot the percentage of inhibition of the LTD4-induced calcium response against the log concentration of the antagonist to determine the IC50 value.
-
Chemotaxis Inhibition Assay
This assay evaluates the ability of the test compounds to block the migration of inflammatory cells (neutrophils) towards a chemoattractant (leukotriene B4), which is relevant to the broader anti-inflammatory potential.
Experimental Protocol: Neutrophil Chemotaxis Assay
-
Neutrophil Isolation:
-
Isolate human neutrophils from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.
-
-
Assay Setup:
-
Use a Boyden chamber or a similar transwell migration system with a porous membrane (e.g., 3 µm pores).[4]
-
Place a solution containing a chemoattractant, such as leukotriene B4 (LTB4) (e.g., 10 nM), in the lower chamber.[4][7]
-
In the upper chamber, add the isolated neutrophils that have been pre-incubated with varying concentrations of the test compounds or vehicle.
-
-
Incubation and Cell Migration:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.[4]
-
-
Quantification of Migration:
-
Quantify the number of neutrophils that have migrated to the lower chamber by cell counting (e.g., using a hemocytometer or flow cytometry) or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of neutrophil migration for each concentration of the test compound.
-
Determine the IC50 value for the inhibition of chemotaxis.
-
In Vivo Benchmarking
Arachidonic Acid-Induced Mouse Ear Edema Model
This in vivo model is used to assess the topical anti-inflammatory activity of the compounds.[3][11][12]
Experimental Protocol:
-
Animal Model:
-
Use male Swiss or ICR mice.
-
-
Induction of Inflammation:
-
Compound Administration:
-
Administer the test compounds (4-(Phenylmethoxy)-1-naphthalenecarboxylic acid or Montelukast) either topically to the ear or systemically (e.g., oral gavage) at various doses, typically 30-60 minutes before the application of arachidonic acid.
-
-
Assessment of Edema:
-
At a predetermined time point after AA application (e.g., 1 hour), euthanize the mice and collect circular sections from both ears using a biopsy punch.[3]
-
Weigh the ear punches to determine the extent of edema. The difference in weight between the right (treated) and left (control) ear punches represents the degree of inflammation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ear edema for each treatment group compared to the vehicle-treated control group.
-
Determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).
-
Comparative Data Table: In Vivo Efficacy
| Compound | Route of Administration | ED50 |
| 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid | To be determined | To be determined |
| Montelukast | Oral | Dose-dependent inhibition observed in various inflammatory models[13][14][15][16] |
Conclusion
This guide provides a structured and scientifically grounded approach to benchmarking the novel compound 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid against the standard-of-care drug Montelukast. The detailed protocols for in vitro and in vivo assays will enable a comprehensive evaluation of the compound's potential as a leukotriene receptor antagonist. The resulting data will be crucial for understanding its pharmacological profile, including its potency, selectivity, and in vivo efficacy, thereby informing its future development as a potential therapeutic agent for inflammatory diseases.
References
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CARE Hospitals. (n.d.). Montelukast: Uses, Side Effects, Dosage, Mechanism and More. Retrieved from [Link]
- Young, J. M., Spires, D. A., Bedord, C. J., Wagner, B., Ballaron, S. J., & De Young, L. M. (1984). The mouse ear inflammatory response to topical arachidonic acid.
- Li, S., Chen, G., Li, G., Wu, D., & Chen, Q. (2023). NLRP3 is essential for neutrophil polarization and chemotaxis in response to leukotriene B4 gradient. Proceedings of the National Academy of Sciences, 120(35), e2304386120.
- Gauthier, J. Y., Jones, T. R., & Champion, E. (2018). A Real-Time Assay for Neutrophil Chemotaxis. Journal of Visualized Experiments, (133), 56983.
-
Yan, Y., Wang, H., Li, W., Sun, Y., & Zhang, Y. (2021). Montelukast ameliorated the induction of EAE. ResearchGate. Retrieved from [Link]
- Carlson, R. P., O'Neill-Davis, L., Chang, J., & Lewis, A. J. (1985). Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema. Pharmacology, 30(1), 44–50.
- Opas, E. E., Bonney, R. J., & Humes, J. L. (1987). Inhibition of arachidonic acid-induced ear oedema as a model for assessing topical anti-inflammatory compounds. Journal of Pharmacy and Pharmacology, 39(2), 127–129.
- V, H. P., Z, H., & C, C. C. (2007). Determination of topical anti-inflammatory activity of the essential oil and extracts of Lippia alba (Mill.). Pharmacognosy Magazine, 3(11), 130-134.
- Taylor, H. B., Luan, B., & Butler, K. L. (2022). Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood. Lab on a Chip, 22(4), 819–831.
- Geldenhuys, W. J., Malan, S. F., Bloom, C. I., & Van der Schyf, C. J. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. International Journal of Molecular Sciences, 23(17), 9579.
- Majumdar, R., Tavakoli Tameh, A., Parent, C. A. (2021). Exosomes mediate LTB4 release during neutrophil chemotaxis. PLOS Biology, 19(7), e3001271.
-
Ovid. (n.d.). Montelukast, cysteinyl leukotriene receptor 1...: European Journal of Pharmacology. Retrieved from [Link]
- Subramanian, B. C., Majumdar, R., & Parent, C. A. (2018). The LTB4–BLT1 axis regulates the polarized trafficking of chemoattractant GPCRs during neutrophil chemotaxis. Journal of Cell Science, 131(18), jcs218204.
-
Wikipedia. (2024, February 27). Cysteinyl-leukotriene type 1 receptor antagonists. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CysLT1 Human Leukotriene GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
- Uçar, S., Huseynov, T., Çoban, M., Sarıoğlu, S., Şerbetçioğlu, B., & Yalcin, A. D. (2014). Montelukast is as effective as penicillin in treatment of acute otitis media: An experimental rat study. Medical Science Monitor, 20, 102–108.
- Lynch, K. R., O'Neill, G. P., Liu, Q., Im, D. S., Sawyer, N., Metters, K. M., ... & Evans, J. F. (1999). Characterization of the human cysteinyl leukotriene CysLT1 receptor.
- Wu, G. F., Liu, Y. Q., Zhang, M. M., Li, L., & Li, T. F. (2021). Montelukast alleviates inflammation in experimental autoimmune encephalomyelitis by altering Th17 differentiation in a mouse model. Immunology, 163(2), 185–200.
-
EMBL-EBI. (n.d.). Assay: DRUGMATRIX: Cysteinyl leukotriene receptor 1 radioligand binding (ligand: [3H]LTD4) (CHEMBL1909164). Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Retrieved from [Link]
- Geldenhuys, W. J., & Van der Schyf, C. J. (2021). The Leukotriene Receptor Antagonist Montelukast Attenuates Neuroinflammation and Affects Cognition in Transgenic 5xFAD Mice. International Journal of Molecular Sciences, 22(6), 2855.
-
GenScript. (n.d.). CHO-K1/CRE/Luciferase Parental Cell Line. Retrieved from [Link]
- Marschallinger, J., Schäffner, I., Klein, B., Gelfert, S., Rivera, F. J., Illes, S., ... & Aigner, L. (2020). The Leukotriene Receptor Antagonist Montelukast Attenuates Neuroinflammation and Affects Cognition in Transgenic 5xFAD Mice. Journal of Alzheimer's Disease, 76(3), 1093–1108.
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- 15. Montelukast alleviates inflammation in experimental autoimmune encephalomyelitis by altering Th17 differentiation in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Side-by-Side Comparison of Analytical Techniques for 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid Detection
As a Senior Application Scientist, I approach analytical method development not as a series of empirical guesses, but as a logical deduction derived directly from a molecule’s physicochemical properties. 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (CAS 87344-63-6)—also known as 4-benzyloxy-1-naphthoic acid—presents a fascinating structural profile that dictates its analytical behavior.
To detect and quantify this compound accurately, we must exploit its three defining structural moieties:
-
The Naphthalene Core : A rigid, highly conjugated system that provides a strong UV chromophore and intense native fluorescence.
-
The Carboxylic Acid Group (pKa ~4.0) : An ionizable moiety that dictates the chromatographic pH strategy and makes the molecule an ideal candidate for negative ion mode electrospray ionization (ESI-)[1].
-
The Benzyloxy Group : A bulky, lipophilic ether that significantly increases the molecule's hydrophobicity, requiring high organic modifier concentrations for efficient reversed-phase elution.
This guide objectively compares three primary analytical modalities—HPLC-UV , UPLC-FLR , and LC-MS/MS —providing a causality-driven framework and self-validating experimental protocols for researchers and drug development professionals.
Side-by-Side Comparison of Analytical Modalities
Selecting the appropriate analytical technique depends entirely on the sample matrix and the required limit of quantification (LOQ).
-
HPLC-UV (High-Performance Liquid Chromatography with UV Detection) : The robust workhorse for bulk drug substance testing, synthetic intermediate QC, and high-concentration formulations. It exploits the naphthalene ring's absorbance at ~280 nm.
-
UPLC-FLR (Ultra-Performance Liquid Chromatography with Fluorescence Detection) : An intermediate solution that leverages the native fluorescence of the naphthoic acid core. It offers up to 100-fold greater sensitivity than UV without the prohibitive capital cost of mass spectrometry, making it ideal for in vitro cellular assays.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : The gold standard for trace-level bioanalysis (e.g., in vivo pharmacokinetic studies). By utilizing ESI in negative mode, the carboxylic acid readily deprotonates, providing unparalleled signal-to-noise ratios in complex biological matrices[1].
Quantitative Data Comparison
| Parameter | HPLC-UV | UPLC-FLR | LC-MS/MS (ESI-) |
| Primary Application | Bulk purity, synthetic QC | In vitro assays, clean matrices | In vivo PK, trace bioanalysis |
| Detection Mechanism | Chromophore Absorbance (280 nm) | Native Fluorescence (Ex 290 / Em 380 nm) | Mass-to-charge (MRM: 277.1 → 233.1) |
| Typical LLOQ | 0.5 µg/mL | 5.0 ng/mL | 0.1 ng/mL |
| Linear Dynamic Range | 1.0 – 100 µg/mL | 10 – 1,000 ng/mL | 0.5 – 500 ng/mL |
| Matrix Interference | High (Requires baseline resolution) | Moderate (Background fluorescence) | Low (High MRM specificity) |
| Cost per Sample | $ |
Analytical Decision Workflow
To streamline method selection, I have designed the following decision matrix. It routes the analytical strategy based on the fundamental constraints of concentration and matrix complexity.
Decision matrix for selecting the optimal analytical modality based on sample matrix and sensitivity.
Self-Validating Experimental Protocols
A protocol is only as good as its ability to prove its own accuracy. The following methodologies embed System Suitability Testing (SST) and Quality Control (QC) checks directly into the workflow, ensuring compliance with authoritative standards.
Protocol A: LC-MS/MS Bioanalytical Workflow (In Vivo Plasma)
This protocol is engineered for trace quantification in plasma, adhering strictly to FDA Bioanalytical Method Validation guidelines[2].
1. Sample Preparation (Protein Precipitation)
-
Step : Aliquot 50 µL of plasma. Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.
-
Causality : The 3:1 ratio of organic solvent instantaneously denatures and precipitates plasma proteins. The high lipophilicity of the benzyloxy group ensures the analyte remains highly soluble in the acetonitrile supernatant, maximizing extraction recovery.
2. Chromatographic Separation
-
Column : Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase : (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Gradient: 20% B to 95% B over 3 minutes.
-
Causality : The pKa of the carboxylic acid is ~4.0. By using 0.1% Formic Acid (pH ~2.7), we suppress the ionization of the analyte in the liquid phase. This forces the molecule into a neutral state, preventing secondary electrostatic interactions with residual column silanols and eliminating peak tailing.
3. Mass Spectrometry (ESI- MRM)
-
Parameters : Electrospray Ionization in Negative mode. MRM Transition: m/z 277.1 → 233.1.
-
Causality : While the molecule is neutral in the acidic mobile phase, the high voltage and desolvation heat at the ESI droplet interface rapidly strip the proton from the carboxylic acid, forming a stable [M-H]- anion[1]. The collision-induced dissociation (CID) of m/z 277.1 reliably yields a product ion at m/z 233.1 via the neutral loss of CO₂ (44 Da).
4. Self-Validation System (FDA Compliant)
-
Blank Injection : Must show an interfering peak area <20% of the LLOQ response (verifies absence of carryover)[2].
-
LLOQ Verification : Signal-to-noise (S/N) ratio must be ≥ 5, with precision ≤ 20% CV[2].
-
QC Samples : Low, Mid, and High QCs must fall within ±15% of their nominal concentrations[2].
Self-validating LC-MS/MS bioanalytical workflow utilizing negative ESI and MRM quantification.
Protocol B: HPLC-UV Quality Control Workflow (Bulk Substance)
Designed for manufacturing environments, this method prioritizes ruggedness and reproducibility over extreme sensitivity, aligning with ICH Q2(R2) validation principles[3].
1. Sample Preparation
-
Step : Dissolve the bulk powder in Methanol:Water (50:50, v/v) to a nominal concentration of 50 µg/mL.
-
Causality : The 50% organic composition ensures the lipophilic benzyloxy group remains solubilized while matching the initial mobile phase conditions to prevent injection solvent effects (peak distortion).
2. Chromatographic Separation & Detection
-
Column : Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase : Isocratic 65% Acetonitrile / 35% Water containing 0.1% Trifluoroacetic acid (TFA). Flow rate: 1.0 mL/min.
-
Detection : UV at 280 nm.
-
Causality : Isocratic elution minimizes baseline drift and system re-equilibration time. TFA is a stronger ion-pairing agent than formic acid, providing superior peak symmetry for high-concentration injections. 280 nm targets the specific absorbance maximum of the naphthalene core, avoiding background noise from solvents that absorb at lower wavelengths (<240 nm).
3. Self-Validation System (ICH Q2(R2) Compliant)
-
System Precision : Six replicate injections of the 50 µg/mL standard must yield a peak area Relative Standard Deviation (%RSD) of ≤ 2.0%[3].
-
Tailing Factor : Must be ≤ 1.5 to confirm the acidic mobile phase is adequately suppressing secondary interactions[3].
References
-
Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode Arome Science URL:[Link]
-
Bioanalytical Method Validation Guidance for Industry (2018) U.S. Food and Drug Administration (FDA) URL:[Link]
-
ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
Sources
Safety Operating Guide
4-(Phenylmethoxy)-1-naphthalenecarboxylic acid proper disposal procedures
Proper disposal of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (CAS 87344-63-6) requires strict adherence to protocols designed for aromatic organic acids . As a research chemical often used in drug discovery (e.g., as an intermediate for antagonists), it lacks a specific RCRA "P" or "U" listing but must be managed as Hazardous Chemical Waste due to its potential for aquatic toxicity and persistence characteristic of the naphthalene core.
The following guide outlines the operational standards for neutralizing, packaging, and disposing of this compound, ensuring compliance with EPA regulations and Good Laboratory Practice (GLP).
Chemical Identity & Hazard Profile
Before initiating disposal, verify the material identity to ensure it is not co-mingled with incompatible streams (e.g., strong oxidizers).
| Parameter | Technical Detail |
| Chemical Name | 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid |
| Synonyms | 4-(Benzyloxy)-1-naphthoic acid |
| CAS Number | 87344-63-6 |
| Molecular Formula | C₁₈H₁₄O₃ |
| Physical State | Solid (White to off-white powder) |
| Acidity (pKa) | ~3.9 (Predicted) – Behaves as a weak organic acid |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) ; Potential Aquatic Toxicity |
| Waste Stream | Non-Halogenated Organic (High BTU Incineration) |
Waste Characterization & Segregation Strategy
Effective disposal begins with segregation. This compound contains a naphthalene ring and a benzyloxy ether linkage. It must not be disposed of down the drain.[1][2][3] The aromatic ring system is resistant to biodegradation in standard wastewater treatment plants.
Segregation Logic
-
Do NOT mix with: Strong oxidizers (peroxides, nitrates) or strong bases (unless part of a controlled neutralization protocol).
-
Compatible Streams: Other non-halogenated organic solvents (Methanol, DMSO, Acetone) or solid organic waste.
Visual Workflow: Waste Stream Decision Tree
The following diagram illustrates the decision logic for segregating this specific compound based on its physical state.
Figure 1: Decision matrix for segregating 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid waste streams to ensure compatibility with incineration protocols.
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid (Excess/Expired)
Context: You have a vial of pure powder that is degraded or no longer needed.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.
-
Transfer: Carefully transfer the solid into the waste container. Avoid generating dust; use a powder funnel if necessary.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "4-(Phenylmethoxy)-1-naphthalenecarboxylic acid" (Do not use abbreviations).
-
Hazard Checkbox: Mark "Irritant" and "Toxic".
-
-
Disposal Path: This container must be sent for High-Temperature Incineration . The facility will use a chemical incinerator equipped with an afterburner and scrubber to mineralize the aromatic rings into CO₂ and H₂O.
Protocol B: Disposal of Reaction Solutions (Liquid Waste)
Context: The compound is dissolved in a solvent (e.g., DMSO, Methanol, Ethyl Acetate) following an extraction or chromatography step.[4]
-
pH Check: If the solution is highly acidic (pH < 2) due to added reagents (e.g., HCl workup), neutralize it to pH 5–9 using a saturated Sodium Bicarbonate (NaHCO₃) solution before adding it to the organic waste drum. This prevents exothermic reactions in the waste drum.
-
Solvent Identification:
-
Scenario 1 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate, pour into the Non-Halogenated Organic Waste carboy.
-
Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated Organic Waste carboy.
-
-
Rinsing: Triple-rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste container.[5]
Protocol C: Spill Response & Cleanup
Context: Accidental release of powder on the benchtop.
-
Isolate: Alert nearby personnel.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the spill is large (>50g) and dust is visible, use an N95 respirator to prevent inhalation of the naphthoic acid derivative.
-
Containment:
-
Solid: Do not dry sweep if dust is a concern. Cover with wet paper towels (dampened with water) to suppress dust, then scoop up.
-
Liquid: Cover with an inert absorbent (vermiculite or spill pads).
-
-
Decontamination: Wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to solubilize and remove residual acid traces, followed by a water rinse.
-
Disposal: Place all cleanup materials (towels, gloves, scoop) into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste bin.
Regulatory & Compliance Context
While 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is not explicitly listed on the RCRA "P" or "U" lists (40 CFR Part 261.33), it is regulated under the "Cradle-to-Grave" principle.
-
RCRA Status: Unlisted Hazardous Waste.
-
Determination: The generator (you) must determine if the waste exhibits hazardous characteristics. Due to the irritant nature (H315, H319) and aromatic structure , it is treated as hazardous to prevent environmental contamination.
-
EPA Waste Code (Generic): If the waste is ignitable (due to solvent), use D001 . If no characteristic applies but toxicity is suspected, it is managed as non-regulated chemical waste destined for incineration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12389920, 4-(Benzyloxy)-1-naphthoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Sources
Personal protective equipment for handling 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid
Comprehensive Safety and Handling Guide: 4-(Phenylmethoxy)-1-naphthalenecarboxylic Acid
Introduction 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid (also known as 4-Benzyloxy-1-naphthoic acid, CAS No. 87344-63-6) is a solid organic compound frequently utilized as a critical building block in pharmaceutical synthesis and advanced materials science[1]. As a fine crystalline powder, it presents specific handling challenges related to particulate inhalation, skin sensitization, and ocular irritation. This guide provides drug development professionals and researchers with a self-validating, causality-driven protocol for selecting Personal Protective Equipment (PPE) and executing safe operational workflows.
Hazard Assessment and the Causality of PPE Selection
Before selecting PPE, we must understand the mechanistic hazards of the molecule. Like many functionalized naphthoic acids, 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid falls under standard GHS hazard classifications for organic irritants: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2][3][4].
-
Inhalation Risk (H335): The compound is typically supplied as a dry powder. The primary risk during transfer or weighing is the aerosolization of micro-particulates. Inhalation of these particulates causes mechanical and chemical irritation to the mucosal membranes of the respiratory tract.
-
Dermal and Ocular Toxicity (H315, H319): The carboxylic acid moiety (-COOH) can lower the local pH upon contact with the moisture of the skin or eyes, leading to acute irritation or severe corneal damage.
According to the National Research Council's Prudent Practices in the Laboratory, PPE must serve as the final protective barrier after engineering controls (e.g., chemical fume hoods) and administrative controls have been implemented[5][6].
Quantitative PPE Matrix
The following table summarizes the required PPE, specifying the exact materials needed to mitigate the physicochemical risks of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid.
| Hazard Route | PPE Category | Recommended Specification | Causality / Rationale |
| Inhalation | Respiratory Protection | N95 or P100 Particulate Respirator | Prevents inhalation of aerosolized crystalline powder during weighing or transfer outside a closed system[6][7]. |
| Ocular | Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Protects against airborne dust and accidental splashes when the powder is dissolved in organic solvents[6][8]. |
| Dermal (Hands) | Hand Protection | Nitrile Gloves (Minimum 4 mil thickness) | Nitrile provides excellent resistance to incidental contact with solid organic acids. Double-gloving is required during cleanup[5][8]. |
| Dermal (Body) | Body Protection | Flame-Resistant (FR) Lab Coat, closed-toe shoes | Prevents particulate accumulation on personal clothing. FR material is required if the acid is used in exothermic reactions or with flammable solvents[5][8]. |
Operational Workflow and PPE Integration
Safety is not static; PPE requirements shift depending on the operational phase. The following diagram illustrates the logical relationship between the experimental workflow and PPE states.
Workflow for handling 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid with PPE states.
Step-by-Step Handling Methodology
This self-validating protocol ensures that exposure limits are maintained below threshold levels during standard synthetic operations.
-
Preparation and Inspection:
-
Inspect nitrile gloves for micro-tears or discoloration before use[5].
-
Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).
-
-
Powder Weighing (High Aerosolization Risk):
-
Action: Don an N95/P100 respirator and a second pair of nitrile gloves (double-gloving).
-
Causality: Static electricity often causes fine naphthoic acid powders to disperse when opening plastic containers. The respirator prevents inhalation, while the outer glove catches static-clinging particulates.
-
Execution: Use an anti-static weighing boat and a grounded stainless steel spatula. Weigh the compound entirely within the fume hood[6][9].
-
-
Solvation and Transfer:
-
Action: Upgrade safety glasses to chemical splash goggles if dissolving the compound in hazardous organic solvents (e.g., Dichloromethane or DMF).
-
Causality: While the solid powder presents a dust hazard, the solvated compound presents a splash and rapid dermal absorption hazard[6].
-
-
Decontamination:
-
Action: Wipe down the analytical balance and fume hood surface with a damp paper towel (using water or ethanol, depending on solubility).
-
Execution: Remove the contaminated outer gloves by peeling them inside out, trapping any residual powder inside the glove material. Dispose of them in a designated solid hazardous waste container[8].
-
Emergency Spill Response and Disposal Plan
Even with stringent controls, accidental releases occur. According to OSHA guidelines, emergency response must follow a structured hierarchy[9][10].
Step-by-Step Spill Cleanup Protocol:
-
Isolate the Area: Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, alert personnel and allow airborne dust to settle for 5-10 minutes.
-
Upgrade PPE: Don a fitted P100 half-mask respirator, chemical splash goggles, and heavy-duty nitrile or neoprene gloves[7].
-
Containment (Avoid Dry Sweeping):
-
Causality: Dry sweeping forcefully aerosolizes the 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid powder, drastically increasing inhalation exposure.
-
Action: Gently cover the spill with damp absorbent pads or lightly mist the powder with a compatible inert liquid (e.g., water) to suppress dust formation.
-
-
Collection: Use a non-sparking scoop to transfer the dampened powder and absorbent materials into a highly visible, leak-proof hazardous waste bag.
-
Surface Decontamination: Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual carboxylic acid, followed by a soap and water rinse.
Disposal Guidelines:
Do not flush 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid down the sink. All contaminated PPE (outer gloves, disposable spatulas, absorbent pads) and residual chemical must be placed in a sealed, clearly labeled hazardous waste container. Label the container as "Toxic Solid Waste: Naphthoic Acid Derivatives" and arrange for collection by your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[9][11].
References
-
Sigma-Aldrich. "1-naphthoic acid | Sigma-Aldrich - SigmaAldrich.cn: Description, SDS, Pricing." Sigma-Aldrich. [Link]
-
Sigma-Aldrich. "4-(Benzyloxy)-1-naphthoic acid | 87344-63-6." Sigma-Aldrich. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf." National Institutes of Health. [Link]
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA. [Link]
-
Lab Equipment Direct. "OSHA Lab Safety Equipment: Requirements & Compliance Guide." Lab Equipment Direct. [Link]
-
OSHA Education Center. "A Guide to Hazardous Materials and Laboratory Safety." OSHA Education Center. [Link]
-
Lab Manager. "Guidance and Consistency Ensure Effective PPE." Lab Manager. [Link]
Sources
- 1. 1-naphthoic acid | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 2471-70-7|6-Methoxy-2-naphthoic acid|BLD Pharm [bldpharm.com]
- 3. 6566-42-3|4-Acetoxy-2-naphthoic acid|BLD Pharm [bldpharm.com]
- 4. 2437-16-3|5-Hydroxy-1-naphthoic acid|BLD Pharm [bldpharm.com]
- 5. uvm.edu [uvm.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. Guidance and Consistency Ensure Effective PPE | Lab Manager [labmanager.com]
- 9. oshaeducationcenter.com [oshaeducationcenter.com]
- 10. osha.gov [osha.gov]
- 11. american.edu [american.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
